molecular formula C10H18 B099637 2,7-Dimethyl-2,6-octadiene CAS No. 16736-42-8

2,7-Dimethyl-2,6-octadiene

Cat. No.: B099637
CAS No.: 16736-42-8
M. Wt: 138.25 g/mol
InChI Key: PSOPUECGKNQIPH-UHFFFAOYSA-N
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Description

2,7-Dimethyl-2,6-octadiene is a hydrocarbon of interest in organic synthesis and materials science research. This unsaturated acyclic diene serves as a valuable intermediate in reaction mechanism studies. Scientific literature indicates its formation in organometallic reactions, such as in the investigation of radical mechanisms in manganese chemistry, where it is identified among the products from the reaction of a manganese carbonyl anion with organic halides . Furthermore, its structural characteristics make it a subject of study in fundamental organic chemistry processes like the Cope rearrangement, a [3,3]-sigmatropic shift of 1,5-dienes . Research into related dimethyl-octadiene compounds, such as 3,7-dimethyl-2,6-octadienal, has also demonstrated potential in applied fields like acaricidal activity, suggesting a broader research scope for this class of compounds in developing bioactive agents . This reagent is provided to support advanced chemical research and synthesis projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylocta-2,6-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-9(2)7-5-6-8-10(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOPUECGKNQIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333960
Record name 2,7-Dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16736-42-8
Record name 2,7-Dimethyl-2,6-octadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,7-Dimethyl-2,6-octadiene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2,7-dimethyl-2,6-octadiene, a valuable acyclic monoterpene. The document details two primary synthetic pathways, including experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a hydrocarbon belonging to the class of monoterpenes. Its structure is characterized by an eight-carbon chain with double bonds at the second and sixth positions and methyl groups at the second and seventh positions. This compound serves as a key intermediate in the synthesis of various more complex molecules and is of interest to researchers in fields such as natural product synthesis and the development of novel fragrance compounds. This guide will focus on two robust and well-established methods for its preparation: the dehydration of 2,7-dimethyloctane-2,7-diol and the Wittig olefination of 6-methyl-5-hepten-2-one (B42903).

Synthetic Pathway 1: Dehydration of 2,7-Dimethyloctane-2,7-diol

A common and effective method for the synthesis of alkenes is the dehydration of alcohols. In the case of this compound, the corresponding precursor is 2,7-dimethyloctane-2,7-diol. This pathway involves two main stages: the synthesis of the diol via a Grignard reaction, followed by its acid-catalyzed dehydration.

Step 1: Synthesis of 2,7-Dimethyloctane-2,7-diol via Grignard Reaction

The synthesis of the tertiary diol, 2,7-dimethyloctane-2,7-diol, can be achieved through the reaction of a suitable ester, such as ethyl levulinate (ethyl 4-oxopentanoate), with an excess of a methyl Grignard reagent, typically methylmagnesium bromide (CH₃MgBr) or methylmagnesium iodide (CH₃MgI). The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbons of both the ketone and the ester functionalities of the starting material.

grignard_synthesis Ethyl Levulinate Ethyl Levulinate Reaction_Vessel Grignard Reaction (Anhydrous Ether) Ethyl Levulinate->Reaction_Vessel Methylmagnesium Bromide (excess) Methylmagnesium Bromide (excess) Methylmagnesium Bromide (excess)->Reaction_Vessel Intermediate_Alkoxide Magnesium Alkoxide Intermediate Reaction_Vessel->Intermediate_Alkoxide Aqueous_Workup Aqueous Workup (e.g., NH4Cl soln.) Intermediate_Alkoxide->Aqueous_Workup 2,7-Dimethyloctane-2,7-diol 2,7-Dimethyloctane-2,7-diol Aqueous_Workup->2,7-Dimethyloctane-2,7-diol

Figure 1: Grignard reaction for the synthesis of 2,7-dimethyloctane-2,7-diol.

Experimental Protocol: Synthesis of 2,7-Dimethyloctane-2,7-diol

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent: A solution of methylmagnesium bromide (3.0 M in diethyl ether) is charged into the flask.

  • Addition of Ester: A solution of ethyl levulinate in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude diol. The product can be purified by recrystallization or column chromatography.

ParameterValue
Starting MaterialEthyl Levulinate
ReagentMethylmagnesium Bromide (3 eq.)
SolventAnhydrous Diethyl Ether
Reaction TemperatureReflux
Reaction Time2-4 hours
WorkupSaturated aq. NH₄Cl
Typical Yield75-85%

Table 1: Typical reaction parameters for the synthesis of 2,7-dimethyloctane-2,7-diol.

Step 2: Dehydration of 2,7-Dimethyloctane-2,7-diol

The synthesized diol is then subjected to dehydration using an acid catalyst to form the desired diene. Common catalysts for this transformation include strong acids such as sulfuric acid or phosphoric acid, or acidic solids like alumina (B75360) at high temperatures. The reaction proceeds via an E1 elimination mechanism involving the formation of a carbocation intermediate. Due to the tertiary nature of the alcohols, carbocation formation is relatively facile.

dehydration_reaction 2,7-Dimethyloctane-2,7-diol 2,7-Dimethyloctane-2,7-diol Reaction_Vessel Dehydration (Heat) 2,7-Dimethyloctane-2,7-diol->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction_Vessel Carbocation_Intermediate Tertiary Carbocation Intermediate Reaction_Vessel->Carbocation_Intermediate Elimination Elimination of H2O Carbocation_Intermediate->Elimination This compound This compound Elimination->this compound

Figure 2: Dehydration of 2,7-dimethyloctane-2,7-diol to form this compound.

Experimental Protocol: Dehydration of 2,7-Dimethyloctane-2,7-diol

  • Reaction Setup: A round-bottom flask is equipped with a distillation apparatus.

  • Reagents: 2,7-Dimethyloctane-2,7-diol is mixed with a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

  • Reaction: The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed. This is advantageous as it drives the equilibrium towards the product side.

  • Purification: The collected distillate is washed with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, and the final product is purified by fractional distillation.

ParameterValue
Starting Material2,7-Dimethyloctane-2,7-diol
CatalystConc. H₂SO₄ or H₃PO₄
Reaction Temperature150-180 °C
PurificationDistillation
Typical Yield60-70%

Table 2: Typical reaction parameters for the dehydration of 2,7-dimethyloctane-2,7-diol.

Synthetic Pathway 2: Wittig Reaction of 6-Methyl-5-hepten-2-one

The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium (B103445) ylide. To synthesize this compound, 6-methyl-5-hepten-2-one is reacted with isopropylidenetriphenylphosphorane. This pathway involves the preparation of the Wittig reagent followed by the olefination reaction.

Step 1: Preparation of the Wittig Reagent (Isopropylidenetriphenylphosphorane)

The Wittig reagent is typically prepared by reacting triphenylphosphine (B44618) with an appropriate alkyl halide to form a phosphonium salt, which is then deprotonated with a strong base to generate the ylide. For the synthesis of isopropylidenetriphenylphosphorane, 2-bromopropane (B125204) is used as the alkyl halide.

wittig_reagent_prep Triphenylphosphine Triphenylphosphine SN2_Reaction SN2 Reaction (Heat) Triphenylphosphine->SN2_Reaction 2-Bromopropane 2-Bromopropane 2-Bromopropane->SN2_Reaction Phosphonium_Salt Isopropyltriphenylphosphonium Bromide SN2_Reaction->Phosphonium_Salt Deprotonation Deprotonation Phosphonium_Salt->Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Deprotonation Wittig_Reagent Isopropylidenetriphenyl- phosphorane Deprotonation->Wittig_Reagent wittig_olefination Phosphonium_Salt Isopropyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation Phosphonium_Salt->Ylide_Formation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide_Formation Wittig_Reagent Isopropylidenetriphenyl- phosphorane Ylide_Formation->Wittig_Reagent Wittig_Reaction Wittig Reaction Wittig_Reagent->Wittig_Reaction Ketone 6-Methyl-5-hepten-2-one Ketone->Wittig_Reaction Oxaphosphetane Oxaphosphetane Intermediate Wittig_Reaction->Oxaphosphetane Decomposition Decomposition Oxaphosphetane->Decomposition Diene This compound Decomposition->Diene Byproduct Triphenylphosphine Oxide Decomposition->Byproduct

"2,7-Dimethyl-2,6-octadiene chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 2,7-Dimethyl-2,6-octadiene

Introduction

This compound is an acyclic monoterpene, a member of the diverse family of isoprenoids. As a diolefin, its structure is characterized by an eight-carbon chain with two double bonds and methyl group substitutions. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and characteristic reactivity, tailored for researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, purification, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₁₀H₁₈[1][2][3]
Molecular Weight 138.25 g/mol [1][3]
CAS Registry Number 16736-42-8[1][2][3]
IUPAC Name 2,7-dimethylocta-2,6-diene[3]
Density 0.785 g/cm³[1]
Boiling Point 167.1 ± 10.0 °C at 760 mmHg[4]
Melting Point -74 °C[1]
Refractive Index 1.448[1]
Water Solubility 1.51 mg/L at 25 °C (estimated)[5]
Flash Point 43.9 ± 13.8 °C[4]
InChIKey PSOPUECGKNQIPH-UHFFFAOYSA-N[1][2][3]
SMILES CC(=CCCC=C(C)C)C[1][3]

Reactivity Profile: Acid-Catalyzed Cyclization

A characteristic reaction of this compound is its intramolecular cyclization under acidic conditions, such as in the presence of phosphoric acid. This reaction proceeds via protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the second double bond, leading to the formation of a cyclic product.[6][7]

Acid_Catalyzed_Cyclization Start This compound Protonation Protonation of C6-C7 double bond Start->Protonation H₃PO₄ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Cyclization Intramolecular Nucleophilic Attack Carbocation->Cyclization Cyclic_Carbocation Cyclic Carbocation Intermediate Cyclization->Cyclic_Carbocation Deprotonation Deprotonation Cyclic_Carbocation->Deprotonation FinalProduct Cyclic Product Deprotonation->FinalProduct

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocols

Spectroscopic Characterization

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is commonly used for identification. The NIST WebBook provides mass spectral data for this compound, showing characteristic fragmentation patterns.[2][3] The most abundant peaks are observed at m/z values of 69, 41, and 70.[3]

    • Methodology: A sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from a mixture. The molecules are ionized by an electron beam (typically at 70 eV), and the resulting charged fragments are separated by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the carbon skeleton and the position of the double bonds. While specific spectra for the title compound are not detailed in the provided results, the synthesis of related compounds, such as (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid, utilized ¹H NMR (300MHz, in CDCl₃ or CCl₄ with TMS as standard) for structural assignment.[8]

Synthesis of Related Monoterpenoids

While direct synthesis protocols for this compound were not found, methodologies for synthesizing its functionalized derivatives have been reported, often employing microwave-assisted organic synthesis for efficiency and sustainability.

  • Example: Synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-dienoic acid

    • Oxidation: Linalool is oxidized using selenium dioxide (SeO₂) and tert-Butyl hydroperoxide (t-BuOOH) over a silica (B1680970) support under microwave irradiation (e.g., 640 W for 10 minutes) to yield (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal.[8]

    • Further Oxidation: The resulting dienal is then converted to the target carboxylic acid using silica-supported chromium trioxide, again under microwave irradiation.[8]

This workflow demonstrates modern techniques applicable to the synthesis and modification of this class of terpenes.

Synthesis_Workflow Linalool Linalool Oxidation1 Oxidation (SeO₂, t-BuOOH, SiO₂) Linalool->Oxidation1 Microwave Dienal (±)-(E)-2,6-dimethyl-3-hydroxy- 2,7-octadienal Oxidation1->Dienal Oxidation2 Oxidation (CrO₃, SiO₂) Dienal->Oxidation2 Microwave Final_Acid (±)-(E)-2,6-dimethyl-6-hydroxy- 2,7-dienoic acid Oxidation2->Final_Acid

Caption: Microwave-assisted synthesis workflow for a related monoterpenoid.

Safety and Handling

  • Working in a well-ventilated area or fume hood.

  • Keeping the compound away from heat, sparks, and open flames.

  • Using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • A safety data sheet for the structurally related 1,7-octadiene (B165261) indicates high flammability and a risk of being fatal if swallowed and entering the airways, highlighting the need for caution with similar compounds.[9]

Conclusion

This compound is a monoterpene with well-defined physical properties. Its chemical reactivity is dominated by its two double bonds, which readily undergo acid-catalyzed intramolecular cyclization. The experimental protocols for its analysis and the synthesis of related compounds are well-established, employing standard spectroscopic and modern synthetic techniques. This guide provides foundational data essential for professionals engaged in chemical research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-2,6-octadiene (CAS No: 16736-42-8) is an unsaturated hydrocarbon with the molecular formula C10H18.[1] As an isomer of other well-known terpene-like compounds, understanding its physical properties is crucial for its application in various fields, including chemical synthesis and as a potential building block in drug development. This guide provides a detailed overview of its key physical characteristics, standardized experimental protocols for their determination, and a visualization of a relevant chemical transformation.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The data has been compiled from various chemical databases and literature sources.

PropertyValueSource(s)
Molecular Formula C10H18[1][2]
Molecular Weight 138.25 g/mol [1][2][3]
Density 0.766 - 0.8 g/cm³ at 20°C[3][4][5]
Boiling Point 164 - 167.1 °C at 760 mmHg[3][4]
Melting Point -74 to -15 °C[3][4][6]
Refractive Index (n20/D) 1.446 - 1.448[4][5]
Solubility Insoluble in water; Soluble in organic solvents[7][8][9]
Vapor Pressure 2.3 ± 0.1 mmHg at 25°C[3]
Flash Point 43.9 ± 13.8 °C[3]
LogP (Octanol/Water) 4.95[3]

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Micro Method)

The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[8]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

  • Rubber band or thread for attachment

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the fusion tube.[10]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid with the open end down.

  • The fusion tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3]

  • The entire assembly is immersed in a heating bath (an oil bath is suitable for the expected boiling point).[3]

  • The bath is heated gently and continuously. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature has slightly surpassed the boiling point.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn up into the capillary tube.[8] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[8]

Determination of Density

For a volatile liquid such as this compound, the density can be determined gravimetrically.

Apparatus:

  • Pycnometer or a calibrated volumetric flask with a stopper

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • The empty, clean, and dry pycnometer (with its stopper) is weighed accurately on an analytical balance.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • The filled pycnometer is reweighed to determine the mass of the liquid.

  • The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[11]

  • To minimize errors from volatility, all measurements should be performed promptly, and the pycnometer should be stoppered whenever possible.[12] The determination should be carried out at a constant, recorded temperature.

Determination of Refractive Index

The refractive index is a characteristic property of a liquid and is measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or pipette

  • Soft lens tissue

  • Acetone or ethanol (B145695) for cleaning

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a soft tissue and a suitable solvent (e.g., acetone) and allowed to dry completely.[13]

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.[13]

  • The prisms are closed and locked. The instrument is connected to a circulating water bath to maintain a constant temperature, typically 20°C.[14]

  • The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

  • The adjustment knob is turned until the boundary between the light and dark fields is sharp and centered on the crosshairs.[13]

  • The refractive index value is read from the instrument's scale. The temperature at which the measurement was taken should always be recorded.[15]

Relevant Chemical Pathways

While this compound is not involved in known biological signaling pathways, its diene structure makes it susceptible to various chemical transformations. One such reaction is acid-catalyzed intramolecular cyclization.

Acid-Catalyzed Cyclization of this compound

Treatment of this compound with an acid, such as phosphoric acid, can initiate an intramolecular reaction to form a cyclic compound. The mechanism involves the protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the second double bond, leading to the formation of a six-membered ring.

Acid_Catalyzed_Cyclization cluster_start Reactants cluster_intermediate Mechanism cluster_product Product start_compound This compound carbocation Tertiary Carbocation Intermediate start_compound->carbocation Protonation of double bond h_plus H⁺ (from H₃PO₄) cyclization Intramolecular Attack carbocation->cyclization Ring formation final_product Cyclic Product (e.g., 1,1,3-trimethyl-2-vinylcyclohexane) cyclization->final_product Deprotonation

Caption: Acid-catalyzed intramolecular cyclization of this compound.

References

An In-depth Technical Guide to the Structural Isomers of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of 2,7-dimethyl-2,6-octadiene, a monoterpene of interest in various fields of chemical research. The document details the physicochemical properties of its geometric isomers, outlines experimental protocols for their synthesis and analysis, and presents visual representations of isomer classification and analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of terpenoids.

Introduction

This compound is a C10H18 acyclic monoterpene. Its structure, characterized by two double bonds and two methyl groups at positions 2 and 7 of an octadiene chain, allows for the existence of several structural isomers. These include positional isomers, where the location of the double bonds or methyl groups differs, and geometric isomers (cis/trans or E/Z), which arise from the restricted rotation around the double bonds. The specific isomeric form of the molecule can significantly influence its physical, chemical, and biological properties. Therefore, a clear understanding of these isomers and reliable methods for their synthesis and characterization are crucial for research and development.

Isomer Classification

The primary isomers of this compound are the geometric isomers arising from the substitution pattern around the double bond at position 6. The double bond at position 2 is tetrasubstituted and thus does not exhibit E/Z isomerism.

G This compound This compound Geometric Isomers Geometric Isomers This compound->Geometric Isomers Positional_Isomers Positional Isomers (e.g., 2,6-dimethyl-2,5-octadiene) This compound->Positional_Isomers E_Isomer (E)-2,7-Dimethyl-2,6-octadiene Geometric Isomers->E_Isomer Z_Isomer (Z)-2,7-Dimethyl-2,6-octadiene Geometric Isomers->Z_Isomer

Figure 1: Isomer classification for this compound.

Physicochemical Properties

The following table summarizes the available physicochemical data for this compound. It is important to note that much of the available data does not specify the isomeric composition and is likely representative of a mixture. Where data for specific isomers is not available, the general data is provided.

Property(E)-2,7-Dimethyl-2,6-octadiene(Z)-2,7-Dimethyl-2,6-octadieneGeneral/Unspecified Isomer
Molecular Formula C₁₀H₁₈C₁₀H₁₈C₁₀H₁₈
Molecular Weight 138.25 g/mol 138.25 g/mol 138.25 g/mol [1]
CAS Number Not specifiedNot specified16736-42-8[1]
Boiling Point Not specifiedNot specified164-167.1 °C[1][2], 229-230 °C[3]
Melting Point Not specifiedNot specified-74 °C[1], -15 °C[2]
Density Not specifiedNot specified0.785 g/mL[1], 0.8 g/cm³[2]
Refractive Index Not specifiedNot specified1.447-1.448[1][2]

Experimental Protocols

Synthesis

A common and effective method for the synthesis of alkenes with control over stereochemistry is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, a suitable retrosynthetic analysis would involve the reaction of a C7 phosphonium (B103445) ylide with a C3 ketone.

Protocol: Synthesis of (E/Z)-2,7-Dimethyl-2,6-octadiene via Wittig Reaction

  • Preparation of the Phosphonium Salt:

  • Ylide Formation:

    • Suspend the phosphonium salt in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

    • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • To the solution of the ylide, add acetone (B3395972) dropwise at the same low temperature.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or pentane).

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • The crude product will contain the desired alkene isomers and triphenylphosphine oxide as a byproduct. Purify the product by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane (B92381) or petroleum ether). The E and Z isomers may be separable by careful chromatography.

Analysis and Isomer Separation

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds like terpene isomers.

Protocol: GC-MS Analysis of this compound Isomers

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized or extracted this compound isomer mixture in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the range of 10-100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for terpene analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.

    • Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

    • Oven Temperature Program: Start with a low initial oven temperature (e.g., 50-60 °C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250-280 °C) to elute the compounds. The different boiling points and interactions with the stationary phase will lead to the separation of the isomers.

    • Mass Spectrometer: The eluting compounds are transferred to the mass spectrometer, which is typically operated in electron ionization (EI) mode. The MS will fragment the molecules, and the resulting mass spectrum serves as a fingerprint for identification by comparison with spectral libraries (e.g., NIST).

  • Data Analysis:

    • The retention time of each peak in the chromatogram is used for preliminary identification, as E and Z isomers often have slightly different retention times.

    • The mass spectrum of each peak is compared with a reference library for positive identification.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry in isomers.

Protocol: NMR Analysis of this compound Isomers

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified isomer (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum. The chemical shifts (δ) and coupling constants (J) of the olefinic protons are particularly diagnostic for distinguishing between E and Z isomers.

    • Expected Signals:

      • The olefinic proton at C6 will show a different chemical shift and coupling pattern depending on the stereochemistry.

      • In the (E)-isomer, the substituents across the double bond are on opposite sides, while in the (Z)-isomer, they are on the same side. This difference in the spatial arrangement affects the magnetic environment of the nearby protons, leading to distinct chemical shifts.

      • The allylic protons will also exhibit characteristic chemical shifts and couplings.

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon-13 NMR spectrum. The chemical shifts of the vinylic and allylic carbons are sensitive to the stereochemistry of the double bond.

    • Expected Signals:

      • The chemical shifts of the methyl carbon at C7 and the carbons of the main chain adjacent to the C6=C7 double bond will differ between the (E) and (Z) isomers due to steric effects (the γ-gauche effect). Typically, a carbon in a sterically compressed environment (as in the Z-isomer) will be shielded and appear at a higher field (lower ppm value) compared to its counterpart in the less sterically hindered E-isomer.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of the structural isomers of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Separation cluster_analysis Analysis & Characterization start Starting Materials (Phosphonium Salt & Ketone) wittig Wittig Reaction start->wittig workup Reaction Work-up & Crude Product wittig->workup chromatography Column Chromatography workup->chromatography isomers Separated Isomers ((E) and (Z)) chromatography->isomers gcms GC-MS Analysis isomers->gcms nmr NMR Spectroscopy (¹H and ¹³C) isomers->nmr data Structural Confirmation & Purity Assessment gcms->data nmr->data

Figure 2: General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the structural isomers of this compound, with a focus on their physicochemical properties and the experimental methodologies for their synthesis and characterization. The provided protocols for the Wittig reaction, GC-MS, and NMR analysis offer a solid foundation for researchers working with these and similar terpene compounds. The clear presentation of data and workflows is intended to facilitate a deeper understanding and more efficient investigation of these molecules in various scientific and industrial applications. Further research to obtain and report the specific properties of the pure (E) and (Z) isomers is highly encouraged to complete the data in this field.

References

Natural Sources of 2,7-Dimethyl-2,6-octadiene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the irregular monoterpene 2,7-Dimethyl-2,6-octadiene. The information is compiled from publicly available scientific databases and literature. This document details the known botanical origins, proposed biosynthetic pathways, and generalized experimental protocols for the extraction and identification of this compound.

Introduction

This compound is a C10 isoprenoid compound belonging to the class of irregular monoterpenes. Unlike regular monoterpenes, which are formed by the head-to-tail linkage of two isoprene (B109036) units, irregular monoterpenes exhibit non-canonical arrangements. These compounds are of interest to researchers for their potential biological activities and as synthons in drug development. This guide focuses on the natural occurrences of this compound and its isomers.

Natural Occurrence

This compound and its isomers have been reported in a limited number of plant species. The primary sources identified in chemical databases are summarized below. It is important to note that while these sources are listed, detailed quantitative data in peer-reviewed literature is scarce.

Data on Natural Sources
Compound NameCAS NumberNatural Source(s)Plant Part(s)Quantitative Data
This compound16736-42-8Solanum lycopersicum (Tomato)[1]Not specifiedNot available in cited literature
(6E)-2,6-dimethyl-2,6-octadiene2792-39-4Camellia sinensis (Tea)Not specifiedNot available in cited literature
(6E)-2,6-dimethyl-2,6-octadiene2792-39-4Magnolia sieboldiiNot specifiedNot available in cited literature
(6E)-2,6-dimethyl-2,6-octadiene2792-39-4Zingiber officinale (Ginger)Not specifiedNot available in cited literature

Biosynthesis of Irregular Monoterpenes

The biosynthesis of irregular monoterpenes, such as this compound, deviates from the typical terpene synthesis pathway. Instead of the head-to-tail condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP), irregular monoterpenes are often formed through alternative enzymatic reactions. The proposed pathway involves the non-head-to-tail coupling of two DMAPP units.

Irregular Monoterpene Biosynthesis DMAPP1 Dimethylallyl Pyrophosphate (DMAPP) GPP Geranyl Pyrophosphate (GPP) (Regular Monoterpene Precursor) DMAPP1->GPP Irregular_Precursor Irregular C10 Pyrophosphate (e.g., Lavandulyl Pyrophosphate) DMAPP1->Irregular_Precursor DMAPP2 Dimethylallyl Pyrophosphate (DMAPP) DMAPP2->Irregular_Precursor IPP Isopentenyl Pyrophosphate (IPP) IPP->GPP TPS_regular Monoterpene Synthase GPP->TPS_regular TPS_irregular Irregular Monoterpene Synthase Irregular_Precursor->TPS_irregular Irregular_Monoterpenes Irregular Monoterpenes (e.g., this compound) Regular_Monoterpenes Regular Monoterpenes TPS_regular->Regular_Monoterpenes TPS_irregular->Irregular_Monoterpenes Experimental Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_identification Identification cluster_quantification Quantification Plant_Material Plant Material (e.g., Solanum lycopersicum) Grinding Grinding/Homogenization Plant_Material->Grinding HS_SPME HS-SPME Grinding->HS_SPME Solvent_Extraction Solvent Extraction Grinding->Solvent_Extraction GC_MS GC-MS Analysis HS_SPME->GC_MS Solvent_Extraction->GC_MS Data_Processing Data Processing GC_MS->Data_Processing Library_Match Mass Spectral Library Match Data_Processing->Library_Match RI_Comparison Retention Index Comparison Data_Processing->RI_Comparison Standard_Coinjection Co-injection with Authentic Standard Data_Processing->Standard_Coinjection Quantification Quantification (Internal/External Standard) Standard_Coinjection->Quantification Final_Report Final Report Quantification->Final_Report

References

Technical Guide: 2,7-Dimethyl-2,6-octadiene (CAS: 16736-42-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of 2,7-dimethyl-2,6-octadiene (CAS Number 16736-42-8), a terpene hydrocarbon. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis, and presents relevant biological activity information. The information is structured to be a valuable resource for researchers and professionals in chemistry and drug development.

Physicochemical and Toxicological Data

The properties of this compound are summarized in the tables below. It is important to note that toxicological data is based on a structurally related compound and should be considered indicative.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈[1][2]
Molecular Weight 138.25 g/mol [1][2]
CAS Number 16736-42-8[1][2]
Density 0.8 g/cm³ at 20 °C[3]
Boiling Point 167.1 ± 10.0 °C at 760 mmHg
Melting Point -15 °C
Flash Point 43.9 ± 13.8 °C
Refractive Index (n20/D) 1.474 (lit.)[3]
Water Solubility Practically insoluble
Vapor Density 5.31 (vs air)

Table 2: Spectral Data Summary

Spectrum TypeDataReference
Mass Spectrum (EI) Major fragments observed.[4]
¹³C NMR Characterization confirmed by ¹³C NMR spectroscopy.[5]

Table 3: Toxicological Data (Analog: Citral, 3,7-dimethyl-2,6-octadienal)

TestSpeciesRouteValueRemarksReference
LD50Rat (male and female)Oral6,800 mg/kgThe value is given in analogy to citral.
LD50Rat (male and female)Dermal> 2,000 mg/kgThe value is given in analogy to citral.

Experimental Protocols

Synthesis of this compound from Isoprene

This protocol is adapted from the synthesis described by Barton et al. (1983).[5]

Materials:

  • Isoprene (2-methyl-1,3-butadiene)

  • Tetrahydrofuran (THF), anhydrous

  • Dicyclohexylamine (B1670486)

  • Sodium metal, powdered

  • Water, deionized

  • Hydrochloric acid, dilute solution

Equipment:

  • 200 mL glass reactor with a cooling system

  • Magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 200 mL glass reactor, combine equimolar quantities of powdered sodium, 7.5 g of isoprene, and dicyclohexylamine in a thirteenfold excess of anhydrous tetrahydrofuran.

  • Cool the reaction mixture to 5°C using an external cooling bath.

  • Stir the mixture vigorously. The reaction is initiated by the transfer of sodium from the solid phase into the solution, which is indicated by the formation of a brown-red color.

  • Allow the reaction to proceed for 80 minutes at 5°C.

  • After 80 minutes, quench the reaction by the careful addition of 10 mL of deionized water.

  • Transfer the mixture to a separatory funnel and wash with dilute hydrochloric acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Purify the crude product by distillation. Collect the fraction boiling at 167-170°C.

  • Characterize the final product by mass spectrometry and ¹³C NMR spectroscopy to confirm the structure of this compound.[5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, a structurally similar compound, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), has demonstrated antitumor effects in hepatocellular carcinoma cells. The proposed mechanism involves the induction of apoptosis via the MAPK signaling pathway.[6]

Proposed Antitumor Signaling Pathway (Analog Study)

The diagram below illustrates the proposed signaling cascade initiated by the analogous compound DMD, leading to apoptosis in cancer cells. This pathway may provide a starting point for investigating the potential biological activities of this compound.

Antitumor_Signaling_Pathway cluster_mapk MAPK Pathway cluster_apoptosis Mitochondria-Mediated Apoptosis DMD DMD (Analog) JNK p-JNK ↑ DMD->JNK ERK p-ERK1/2 ↓ DMD->ERK Bax Bax ↑ JNK->Bax Bcl2 Bcl-2 ↓ ERK->Bcl2 CytoC Cytochrome c ↑ Bax->CytoC Bcl2->CytoC | Casp9 Cleaved Caspase-9 ↑ CytoC->Casp9 Casp7 Cleaved Caspase-7 ↑ Casp9->Casp7 Casp3 Cleaved Caspase-3 ↑ Casp9->Casp3 Apoptosis Apoptosis Casp7->Apoptosis Casp3->Apoptosis

Proposed signaling pathway of an analogous compound.[6]

Experimental and Synthetic Workflows

General Synthetic and Purification Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Isoprene & Dicyclohexylamine in THF with Sodium Reaction Reaction at 5°C Reactants->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Dilute HCl Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Distillation (167-170°C) Drying->Purification Product This compound Purification->Product Analysis Characterization (MS, NMR) Product->Analysis

Synthesis and purification workflow.[5]
Logical Workflow for Biological Activity Screening

This diagram presents a logical workflow for the initial biological screening of this compound, based on the activities of similar compounds.

Biological_Screening_Workflow Compound This compound Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Compound->Cytotoxicity Active Significant Cytotoxicity? Cytotoxicity->Active Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot for MAPK Pathway) Active->Mechanism Yes Inactive No Significant Activity Active->Inactive No Further Further Preclinical Development Mechanism->Further

Logical workflow for biological screening.

References

An In-depth Technical Guide on 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-dimethyl-2,6-octadiene, a naturally occurring compound that has garnered interest for its potential applications. This document compiles its chemical and physical properties, available safety information, and insights into its biological activities and synthesis.

Core Molecular and Physical Properties

This compound is a member of the terpene family, characterized by its ten-carbon skeleton. Its fundamental properties are essential for its application in experimental settings.

The molecular formula for this compound is C₁₀H₁₈.[1][2][3][4] Its molecular weight is approximately 138.25 g/mol .[1][2][3][5] This compound is also identified by its CAS Registry Number: 16736-42-8.[1][2][4]

A summary of its key physical and chemical properties is presented below:

PropertyValueSource
Molecular Formula C₁₀H₁₈[1][2][3][4]
Molecular Weight 138.25 g/mol [1][2][3][5]
CAS Number 16736-42-8[1][2][4]
Density 0.8±0.1 g/cm³[2]
Boiling Point 167.1±10.0 °C at 760 mmHg[2]
Flash Point 43.9±13.8 °C[2]
Melting Point -74.4°C[5]
Refractive Index n20/D 1.474 (lit.)[5][6]
LogP 4.95[2]
Solubility in Water 1.51 mg/L @ 25 °C (estimated)[7]

Synthesis and Experimental Protocols

The synthesis of derivatives of this compound often involves multi-step chemical reactions. While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided search results, related synthesis strategies for similar compounds can offer valuable insights.

For instance, a method for synthesizing 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde involves a five-step process starting from acetaldehyde (B116499) diethyl acetal (B89532) and ethyl-(1-propenyl)-ether.[8] This highlights the complexity that can be involved in creating such specific isomeric structures.

A general workflow for a multi-step organic synthesis, which could be adapted for similar compounds, is outlined below.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Intermediate & Final Products A Acetaldehyde diethyl acetal C Step 1: Addition Reaction (Catalyst: FeCl3 or AlCl3) A->C B Ethyl-(1-propenyl)-ether B->C P1 1,1,3-triethoxy-2-methyl-butane C->P1 D Step 2: Pyrolysis Synthesis (Catalysts: Isoquinoline, p-TsOH) P2 1-methoxy-2-methyl-1,3-butadiene D->P2 E Step 3: Chlorination (Phase transfer catalyst, TCCA) P3 4,4-diethoxy-3-methyl-1-chloro-butene E->P3 F Step 4: Salt Formation (Triphenylphosphine) P4 Phosphonium salt F->P4 G Step 5: Condensation & Hydrolysis (H2O2, Na2CO3, Acid) Final Target Molecule G->Final P1->D P2->E P3->F P4->G

A generalized multi-step synthesis workflow.

Note on Experimental Protocols: Researchers aiming to synthesize this compound or its derivatives should consult detailed procedures from organic synthesis literature, such as those found in Organic Syntheses.[9][10][11] These resources provide step-by-step instructions, including reagent quantities, reaction conditions, and purification methods. For example, a typical protocol would involve dissolving starting materials in a suitable solvent, adding reagents in a controlled manner, monitoring the reaction's progress using techniques like TLC, and finally, purifying the product through methods like distillation or chromatography.[9][11]

Biological Activity and Potential Applications

While information on the specific biological activities of this compound is limited, related compounds within the octadiene family have shown notable effects. For instance, a derivative, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-6-methyl-2,5-cyclohexadiene-1,4-dione (DMD), has demonstrated antitumor activity against hepatocellular carcinoma cells.[12]

The proposed mechanism for DMD's antitumor effect involves the induction of apoptosis through the MAPK signaling pathway.[12] This suggests that the dimethyloctadienyl moiety could be a valuable pharmacophore in the design of new therapeutic agents.

The signaling pathway implicated in the antitumor activity of the related compound DMD is illustrated below.

G cluster_mapk MAPK Pathway cluster_apoptosis Mitochondrial Apoptosis DMD DMD Derivative JNK p-JNK DMD->JNK increases ERK p-ERK1/2 DMD->ERK reduces Bcl2 Bcl-2 DMD->Bcl2 downregulates Bax Bax DMD->Bax upregulates CytC Cytochrome c Bcl2->CytC inhibits Bax->CytC promotes Caspases Cleaved Caspases (3, 7, 9) CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Proposed apoptotic signaling pathway for a DMD derivative.

Furthermore, other related dimethyl-octadiene derivatives and isomers have been identified in plant extracts and are studied for their antimicrobial and antioxidant properties.[13][14][15] This underscores the potential for this compound to be investigated for similar biological activities.

Safety and Handling

Safety data for this compound is not extensively detailed. However, safety data sheets (SDS) for isomeric or structurally similar compounds provide crucial handling guidelines. For example, the SDS for 1,7-Octadiene, another C₈H₁₄ isomer, indicates that it is a highly flammable liquid and may be fatal if swallowed and enters airways.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17]

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate fire extinguishing media, such as dry chemical or carbon dioxide.

  • First Aid: In case of contact, rinse skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[16][17]

Professionals should always consult the specific Safety Data Sheet for the exact compound being used before commencing any experimental work.

References

An In-depth Technical Guide on the Discovery and History of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the acyclic monoterpene, 2,7-dimethyl-2,6-octadiene. While the precise moment of its first isolation and characterization is not prominently documented in readily available literature, its history is intrinsically linked to the pioneering work on the acid-catalyzed dimerization of isobutylene (B52900) in the early 20th century. This document collates available physical and spectroscopic data, outlines a plausible synthetic pathway based on historical chemical principles, and provides detailed experimental protocols for the characterization of this compound.

Introduction

This compound (C₁₀H₁₈) is an acyclic monoterpene hydrocarbon.[1] Its structure, featuring two double bonds and two methyl groups at positions 2 and 7, makes it an interesting subject for studies in terpene chemistry and as a potential building block in organic synthesis. The history of its discovery is not straightforward and is deeply rooted in the broader exploration of olefin polymerization, a field that gained significant traction in the early 20th century due to its industrial applications in fuels and synthetic materials.

Historical Context: The Dimerization of Isobutylene

The synthesis of this compound is conceptually a dimerization of isobutylene (2-methylpropene). The acid-catalyzed polymerization of isobutylene was a subject of intense research in the 1930s, with notable contributions from chemists like Vladimir N. Ipatieff and Herman Pines. Their work on the polymerization of olefins laid the foundation for understanding the complex mixture of dimers, trimers, and higher oligomers that could be formed.

While their publications from that era do not explicitly single out and characterize this compound, the reaction conditions they described for isobutylene dimerization would have inevitably produced a mixture of C₈H₁₆ isomers, including various trimethylpentenes and dimethyl-octadienes. The formation of a "head-to-tail" dimer of isobutylene would lead to 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene. However, under different conditions and with rearrangements, the formation of other isomers, including the less common this compound, is plausible.

The logical relationship between the starting material and the potential products of isobutylene dimerization can be visualized as follows:

Isobutylene_Dimerization cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Potential Dimer Products Isobutylene Isobutylene Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Isobutylene->Acid_Catalyst Dimerization Diisobutylene Diisobutylene (2,4,4-Trimethylpentenes) Acid_Catalyst->Diisobutylene 2,7-Dimethyloctadiene This compound Acid_Catalyst->2,7-Dimethyloctadiene Other_Isomers Other C₈H₁₆ Isomers Acid_Catalyst->Other_Isomers

Plausible reaction pathways for isobutylene dimerization.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. This information is crucial for its identification and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₀H₁₈[1]
Molecular Weight 138.25 g/mol [1]
CAS Number 16736-42-8[1]
Boiling Point 229-230 °C
Density 0.879 g/mL at 20 °C
Refractive Index (n²⁰/D) 1.474
Spectroscopic DataExpected Characteristics
¹H NMR Signals corresponding to vinyl protons, allylic protons, and methyl groups. The chemical shifts and coupling constants would be indicative of the specific double bond positions and stereochemistry.
¹³C NMR Resonances for sp² hybridized carbons of the double bonds and sp³ hybridized carbons of the methyl and methylene (B1212753) groups. Data for the related E-2,7-dimethyl-2,6-octadienal shows characteristic olefinic and aliphatic signals.[2]
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z 138. Fragmentation patterns would involve cleavage at allylic positions and loss of small alkyl fragments.
Infrared (IR) Characteristic C-H stretching and bending vibrations for alkanes and alkenes, as well as C=C stretching vibrations.

Experimental Protocols

While the original synthesis of this compound is not well-documented, a plausible laboratory-scale synthesis can be designed based on the principles of acid-catalyzed dimerization of isobutylene. The following is a generalized protocol.

Synthesis of this compound via Acid-Catalyzed Dimerization of Isobutylene

Objective: To synthesize a mixture of isobutylene dimers, including this compound, through acid catalysis.

Materials:

  • Isobutylene (liquefied or generated in situ)

  • Sulfuric acid (concentrated) or solid phosphoric acid catalyst

  • Inert solvent (e.g., hexane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Reaction flask with cooling capabilities

Procedure:

  • In a cooled reaction flask, dissolve a known quantity of isobutylene in an inert solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

  • Stir the reaction mixture vigorously for a specified period (e.g., 1-2 hours).

  • Quench the reaction by adding cold water and neutralize the mixture with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Fractionally distill the resulting mixture to separate the different C₈ isomers. The fraction corresponding to the boiling point of this compound (approx. 160-170 °C, though literature values vary) should be collected.

The workflow for this synthesis and subsequent characterization can be represented as follows:

Synthesis_and_Characterization_Workflow Start Start: Isobutylene Reaction Acid-Catalyzed Dimerization Start->Reaction Workup Neutralization and Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product Characterization Spectroscopic Analysis (NMR, MS, IR) Product->Characterization

A generalized workflow for the synthesis and characterization of this compound.
Characterization by Ozonolysis

Historically, ozonolysis was a key method for determining the structure of unsaturated hydrocarbons. This technique could be used to confirm the position of the double bonds in this compound.

Objective: To confirm the structure of this compound by identifying its ozonolysis products.

Materials:

  • This compound sample

  • Ozone generator

  • Solvent (e.g., dichloromethane (B109758) or methanol)

  • Reducing agent (e.g., zinc dust and acetic acid, or dimethyl sulfide)

  • Apparatus for gas chromatography-mass spectrometry (GC-MS)

Procedure:

  • Dissolve the this compound sample in a suitable solvent at a low temperature (e.g., -78 °C).

  • Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with an inert gas (e.g., nitrogen) to remove excess ozone.

  • Add a reducing agent to the solution to work up the ozonide intermediate.

  • Allow the mixture to warm to room temperature.

  • Analyze the resulting product mixture by GC-MS to identify the cleavage products. For this compound, the expected products would be acetone (B3395972) and succinaldehyde.

The logical flow of the ozonolysis experiment is depicted below:

Ozonolysis_Workflow Start This compound Ozonolysis 1. O₃ 2. Reductive Workup Start->Ozonolysis Products Acetone + Succinaldehyde Ozonolysis->Products Analysis GC-MS Analysis Products->Analysis

Workflow for the structural elucidation of this compound via ozonolysis.

Conclusion

The history of this compound is interwoven with the development of industrial organic chemistry, particularly the study of olefin polymerization. While a singular "discovery" paper is not apparent, its existence as a component of isobutylene dimer mixtures is a logical consequence of the pioneering research in this area. The provided data and experimental outlines offer a solid foundation for researchers and scientists to synthesize, identify, and further investigate this interesting monoterpene. Further archival research into the detailed analyses of isobutylene polymerization products from the early 20th century may yet reveal the first specific identification of this compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,7-Dimethyl-2,6-octadiene, a monoterpene of interest in various chemical and pharmaceutical research fields. This document details available spectral data, experimental protocols for its acquisition, and a plausible synthetic route.

Introduction

This compound (C₁₀H₁₈, molar mass: 138.25 g/mol ) is a non-cyclic terpene isomer. Understanding its structural and chemical properties through spectroscopic analysis is crucial for its identification, characterization, and potential applications. This guide summarizes key spectroscopic data, including Mass Spectrometry (MS), and outlines standard methodologies for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Spectroscopic Data

While a complete set of publicly available, peer-reviewed 1H NMR, 13C NMR, and IR spectra for this compound is not readily found in common databases, this guide provides the available mass spectrometry data and outlines the expected spectral characteristics based on its structure and data from similar compounds.

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1] The electron ionization (EI) mass spectrum provides valuable information about the compound's molecular weight and fragmentation pattern.

Table 1: Mass Spectrometry Data for this compound [1]

PropertyValue
Molecular FormulaC₁₀H₁₈
Molecular Weight138.25 g/mol
Parent Ion (M+)m/z 138
Key Fragment Ionsm/z 69, 41, 55, 81

The fragmentation pattern is characteristic of an unsaturated hydrocarbon. The prominent peak at m/z 69 likely corresponds to the loss of a C₅H₉ fragment resulting from allylic cleavage, a common fragmentation pathway for unsaturated terpenes.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for this compound are not explicitly published. However, standard protocols for the analysis of volatile terpenes can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile compounds like this compound.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

  • Gas Chromatography:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Data Acquisition: Acquire data in full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of this compound.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

Protocol:

  • Sample Preparation: For a volatile liquid like this compound, the neat liquid can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a non-polar solvent like CCl₄ can be used in a liquid cell.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the salt plates or the solvent-filled cell.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented in terms of transmittance or absorbance.

Synthesis Workflow

G This compound This compound C10_Intermediate C10 Intermediate This compound->C10_Intermediate Final modification C5_Carbonyl C5 Carbonyl (e.g., 4-methyl-3-pentenal) C10_Intermediate->C5_Carbonyl Wittig Reaction C5_Ylide C5 Phosphorus Ylide C10_Intermediate->C5_Ylide C5_Grignard C5 Grignard Reagent C10_Intermediate->C5_Grignard Grignard Reaction C5_Halide C5 Alkyl Halide C5_Ylide->C5_Halide Reaction with PPh3 C5_Grignard->C5_Halide Reaction with Mg

Caption: Retrosynthetic analysis of this compound.

This diagram illustrates a possible disconnection approach for the synthesis of the target molecule, highlighting key reaction types like the Wittig and Grignard reactions.

Experimental Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing the spectroscopic data of a synthesized or isolated sample of this compound is outlined below.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis or Isolation Purification Purification (e.g., Chromatography) Synthesis->Purification GCMS GC-MS Purification->GCMS NMR NMR (1H, 13C, DEPT) Purification->NMR FTIR FTIR Purification->FTIR Structure_Elucidation Structure Elucidation & Confirmation GCMS->Structure_Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

"2,7-Dimethyl-2,6-octadiene IUPAC name and synonyms"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,7-dimethyl-2,6-octadiene, including its nomenclature, physicochemical properties, relevant experimental protocols, and reaction pathways.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure this compound is systematically named according to IUPAC nomenclature.

  • IUPAC Name: 2,7-dimethylocta-2,6-diene[1]

  • Synonyms: this compound, 2,6-Octadiene, 2,7-dimethyl-[1]

  • CAS Registry Number: 16736-42-8

Physicochemical Properties

The following table summarizes key quantitative data for this compound. These properties are essential for its handling, purification, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₀H₁₈[2]
Molecular Weight 138.25 g/mol [2]
Boiling Point 229-230 °C[2]
Melting Point -15 °C[2]
Density 0.878 g/cm³[2]
Refractive Index (n²⁰/D) 1.471[2]
Flash Point 76 °C[2]
Vapor Density 5.31 (vs air)[2]

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound and structurally related compounds.

Synthesis of a Related Compound: 2,7-dimethylocta-2,6-dienal

Methodology: [3]

  • Reaction Setup: A mixture of 11 parts of 2,7-dimethyl-1,4-diacetoxyocta-2,7-diene, 35 parts of water, and 4.3 parts by volume of 1N hydrochloric acid is prepared in a suitable reaction vessel.

  • Reflux: The mixture is refluxed for a period of 4 hours.

  • Distillation: Following reflux, a mixture of the target aldehyde and water is distilled from the reaction mixture.

  • Purification: The collected organic phase is purified by fractional distillation to yield 2,7-dimethylocta-2,6-dienal.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile terpene compounds like this compound due to its high resolution and ability to provide structural information. The following is a general protocol adapted from established methods for terpene profiling.[4][5]

Sample Preparation (Liquid Extraction): [4]

  • Weigh approximately 100-200 mg of the sample matrix into a centrifuge tube.

  • Add a suitable organic solvent such as pentane (B18724) or hexane, along with an appropriate internal standard (e.g., n-tridecane).

  • Vortex the mixture for 1-2 minutes to ensure complete extraction.

  • Centrifuge the sample to separate solid material.

  • Transfer the supernatant to a GC vial for analysis.

Instrumentation and Conditions: [4]

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: Restek Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or similar 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 60 °C, hold for 2 minutes.

    • Ramp to 190 °C at 3 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 2 minutes.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the precise molecular structure and confirm the identity of the compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire standard 1D NMR spectra (¹H and ¹³C{¹H}).

  • For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Reaction Pathways and Mechanisms

The reaction of this compound with a strong acid like phosphoric acid leads to an intramolecular cyclization, a common reaction for dienes.

Acid-Catalyzed Intramolecular Cyclization

Treatment of this compound with phosphoric acid (H₃PO₄) results in the formation of a cyclic product.[6][7] The proposed mechanism involves the protonation of one of the double bonds to form a tertiary carbocation, which is then attacked by the remaining double bond in an intramolecular electrophilic addition reaction.[6]

reaction_workflow start This compound step1 Protonation of C6-C7 double bond start->step1 Electrophilic Attack reagent + H₃PO₄ intermediate Tertiary Carbocation Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 Nucleophilic Attack by C2-C3 double bond product Cyclic Product step2->product

Caption: Workflow of the acid-catalyzed cyclization of this compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,7-Dimethyl-2,6-octadiene is a volatile organic compound belonging to the terpene family. Terpenes are of significant interest in various fields, including flavor and fragrance, pharmaceuticals, and biofuels, due to their diverse chemical properties and biological activities. Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of this compound in different matrices. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification. Additionally, a general protocol for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is presented.

Analytical Methods Overview

The primary analytical techniques for the characterization of this compound are GC-MS and GC-FID. GC provides the necessary separation of this volatile compound from complex mixtures, while MS offers definitive identification based on its mass spectrum. GC-FID is a robust and sensitive method for quantitative analysis. NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the molecule.

Data Presentation: Quantitative Analysis Parameters

The following table summarizes typical parameters for the quantitative analysis of this compound using GC-FID.

ParameterSpecificationPurpose
Method Gas Chromatography-Flame Ionization Detection (GC-FID)Accurate quantification of the analyte.
Linear Range 1 - 100 µg/mLThe concentration range over which the detector response is proportional to the analyte concentration.[1]
Correlation Coefficient (r²) > 0.99Indicates the linearity of the calibration curve.[2]
Limit of Detection (LOD) 0.3 µg/mLThe lowest concentration of the analyte that can be reliably detected.[1]
Limit of Quantification (LOQ) 1.0 µg/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.[1]
Accuracy (% Recovery) 89% - 111%The closeness of the measured value to the true value.[1]
Precision (%RSD) < 10%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[1]
Internal Standard (IS) n-Tridecane (100 µg/mL)A compound added to the sample in a known amount to facilitate quantification and correct for variations in injection volume and detector response.[2]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

This protocol details the analysis of this compound for identification purposes.

a. Sample Preparation (Liquid Extraction)

  • Weigh approximately 1.0 g of the sample matrix (e.g., plant material, liquid formulation) into a 15 mL centrifuge tube.

  • Add 10 mL of a suitable volatile solvent such as ethyl acetate (B1210297) or hexane.[2]

  • For quantitative analysis, add a known concentration of an internal standard (e.g., 100 µg/mL of n-tridecane in the extraction solvent).[2]

  • Sonicate the mixture for 15 minutes to ensure efficient extraction of the analyte.[1]

  • Centrifuge the mixture at 3000 rpm for 5 minutes to separate the solid material.[1]

  • Carefully transfer the clear supernatant to a clean vial for GC-MS analysis.

b. GC-MS Instrumental Parameters

ParameterSpecification
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 400 m/z
Data Acquisition Full Scan Mode

c. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST). The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantification

This protocol is designed for the accurate quantification of this compound.

a. Sample and Standard Preparation

  • Prepare a stock solution of this compound (1000 µg/mL) in a suitable solvent (e.g., ethyl acetate).

  • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[1]

  • Add a constant concentration of an internal standard (e.g., 100 µg/mL of n-tridecane) to each calibration standard and the sample extracts.[2]

  • Prepare samples as described in the GC-MS sample preparation protocol.

b. GC-FID Instrumental Parameters

ParameterSpecification
Gas Chromatograph Agilent 7890B GC or equivalent
Detector Flame Ionization Detector (FID)
GC Column HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar column
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min

c. Data Analysis and Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).[2]

  • Calculate the concentration of this compound in the samples using the regression equation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This general protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

a. Sample Preparation

  • Dissolve approximately 5-10 mg of the purified this compound sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

b. NMR Instrumental Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Bruker Avance 400 MHz or equivalentBruker Avance 100 MHz or equivalent
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single pulseProton-decoupled single pulse
Number of Scans 161024
Relaxation Delay 2 s2 s
Spectral Width -2 to 12 ppm-10 to 220 ppm

c. Data Analysis

  • Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the proton environment and connectivity.

  • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments in the molecule.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection GC Injection Supernatant->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum LibrarySearch Library Search (NIST) MassSpectrum->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: Workflow for the identification of this compound by GC-MS.

Quantitative_Analysis_Workflow cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis Standards Calibration Standards (1-100 µg/mL) IS Internal Standard Addition (n-Tridecane) Standards->IS Samples Sample Extracts Samples->IS Analysis GC-FID Analysis IS->Analysis PeakAreas Peak Area Measurement Analysis->PeakAreas CalibrationCurve Calibration Curve Generation (Area Ratio vs. Concentration) PeakAreas->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-FID.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Sample Purified Compound Dissolution Dissolution in Deuterated Solvent (CDCl₃) Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube H1_NMR ¹H NMR Acquisition NMR_Tube->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Tube->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Analysis of Chemical Shifts, Coupling Constants, Integration Processing->Analysis Structure Structural Elucidation Analysis->Structure

Caption: General workflow for NMR-based structural elucidation.

References

Application Note: Gas Chromatography Analysis of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-2,6-octadiene is a volatile organic compound belonging to the class of acyclic monoterpenoids. As an isomer of more commonly studied terpenes, its accurate identification and quantification are crucial in various fields, including flavor and fragrance analysis, chemical synthesis, and the study of plant volatiles. Gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification is the premier analytical technique for the analysis of such volatile compounds. This application note provides a detailed protocol for the analysis of this compound, including sample preparation, instrumental conditions, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix and the concentration of the analyte. For the analysis of this compound, which is a volatile compound, several techniques can be employed.[1]

a) Solvent Extraction (for liquid or solid samples):

This is a common method for extracting volatile compounds from a variety of matrices.

  • Weigh a representative portion of the homogenized sample (e.g., 1-5 g of plant material, 1 mL of a liquid sample) into a clean glass vial.

  • Add a suitable volatile organic solvent such as hexane, dichloromethane, or iso-octane.[2] The volume of solvent will depend on the sample size and expected analyte concentration. A general starting point is a 1:10 sample-to-solvent ratio (w/v or v/v).

  • For solid samples, sonicate or vortex the mixture for 15-20 minutes to ensure efficient extraction.

  • Allow the solid particles to settle or centrifuge the sample to separate the solid and liquid phases.[2]

  • Carefully transfer the supernatant (the solvent extract) into a clean GC vial for analysis. If the concentration of the analyte is expected to be low, the extract can be concentrated by gently blowing a stream of nitrogen over the surface of the liquid.[3]

  • If necessary, filter the extract through a 0.22 µm syringe filter to remove any particulate matter before injection.

b) Headspace Analysis (for volatile compounds in solid or liquid matrices):

Headspace analysis is ideal for the determination of volatile and semi-volatile compounds in complex matrices, as it minimizes matrix effects.[1][2]

  • Place a precisely weighed or measured amount of the sample (e.g., 0.5-2 g of solid or 1-2 mL of liquid) into a headspace vial.

  • Seal the vial tightly with a septum and aluminum cap.

  • Incubate the vial in a headspace autosampler at a constant temperature (e.g., 80-120 °C) for a specific period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • An automated headspace sampler will then inject a specific volume of the headspace gas directly into the GC inlet.

Gas Chromatography (GC) Conditions

The following GC conditions are a starting point and may require optimization based on the specific instrument and column used.

Table 1: Gas Chromatography (GC) Instrumental Parameters

ParameterGC-FIDGC-MS
GC System Agilent 8890 GC or equivalentAgilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar columnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column
Inlet Temperature 250 °C250 °C
Injection Volume 1 µL1 µL
Injection Mode Split (Split ratio 20:1 to 50:1)Split (Split ratio 20:1 to 50:1)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (Constant Flow)1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 180 °C Ramp: 20 °C/min to 280 °C (hold 5 min)Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 180 °C Ramp: 20 °C/min to 280 °C (hold 5 min)
Detector Flame Ionization Detector (FID)Mass Spectrometer (MS)
FID Temperature 280 °C-
Hydrogen Flow 30 mL/min-
Air Flow 300 mL/min-
Makeup Gas (N2) 25 mL/min-
MS Transfer Line -280 °C
MS Ion Source -230 °C
MS Quadrupole -150 °C
Ionization Mode -Electron Ionization (EI)
Electron Energy -70 eV
Scan Range -m/z 40-400
Data Analysis and Quantification

a) Identification:

The identification of this compound can be confirmed by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library. The mass spectrum of this compound is characterized by specific fragment ions that can be used for its unambiguous identification.

b) Quantification:

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations.

  • Stock Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane.

  • Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

  • Calibration Curve: Inject each working standard into the GC-FID or GC-MS system under the same conditions as the samples. Plot the peak area of this compound against the corresponding concentration to generate a calibration curve. The linearity of the calibration curve should be evaluated by the coefficient of determination (R²), which should ideally be ≥ 0.995.

  • Sample Quantification: Inject the prepared sample extracts and determine the peak area of this compound. Use the regression equation from the calibration curve to calculate the concentration of the analyte in the sample.

Data Presentation

Table 2: Expected Retention Time and Mass Spectral Data

CompoundExpected Retention Time (min) on DB-5 (estimated)Key Mass-to-Charge Ratios (m/z)
This compound~10 - 1241, 69, 83, 93, 123, 138 (Molecular Ion)

Note: The retention time is an estimation and should be confirmed by running a standard of this compound on your specific GC system and column.

Table 3: Example Calibration Data for Quantification

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.515,000
1.032,000
5.0165,000
10.0330,000
25.0825,000
50.01,650,000
100.03,300,000
0.999

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Plant Material, Liquid) Solvent_Extraction Solvent Extraction (Hexane/DCM) Sample->Solvent_Extraction Headspace Headspace Analysis Sample->Headspace Extract Solvent Extract Solvent_Extraction->Extract Headspace_Vapor Headspace Vapor Headspace->Headspace_Vapor GC_Injection GC Injection Extract->GC_Injection Headspace_Vapor->GC_Injection GC_Column GC Separation (DB-5 Column) GC_Injection->GC_Column Detector Detection (FID or MS) GC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Quantification Quantification (Calibration Curve) Chromatogram->Quantification Identification Identification (NIST Library) Mass_Spectrum->Identification Final_Result Final Result (Concentration) Quantification->Final_Result Identification->Final_Result

Caption: Experimental workflow for the GC analysis of this compound.

logical_relationship Analyte This compound Volatility High Volatility Analyte->Volatility GC Gas Chromatography (GC) Volatility->GC Separation Separation based on Boiling Point & Polarity GC->Separation FID Flame Ionization Detector (FID) (Quantitative) Separation->FID MS Mass Spectrometer (MS) (Qualitative & Quantitative) Separation->MS Quant_Data Quantitative Data (Peak Area) FID->Quant_Data MS->Quant_Data Qual_Data Qualitative Data (Mass Spectrum) MS->Qual_Data

Caption: Logical relationship of analytical principles for this compound analysis.

References

Application Notes and Protocols for the NMR Spectroscopy of Dimethyl-Octadiene Isomers: A Case Study of β-Myrcene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the unambiguous determination of molecular structure. This document provides a detailed guide to the NMR spectroscopy of dimethyl-octadiene isomers, a class of unsaturated acyclic monoterpenes. Due to the lack of publicly available experimental NMR data for 2,7-dimethyl-2,6-octadiene, this application note utilizes its well-characterized isomer, β-myrcene (7-methyl-3-methylene-1,6-octadiene) , as a representative example. The methodologies and data interpretation principles detailed herein are broadly applicable to the structural elucidation of similar terpene compounds.

β-Myrcene is a key intermediate in the fragrance industry and a subject of interest in natural product chemistry. Its complex proton and carbon NMR spectra, arising from its multiple olefinic and aliphatic groups, make it an excellent model for demonstrating the power of 1D and 2D NMR techniques.

Data Presentation: NMR Spectral Data of β-Myrcene

The following tables summarize the quantitative ¹H and ¹³C NMR data for β-myrcene, acquired in Chloroform-d (CDCl₃) at 298K on a 500 MHz spectrometer.

Table 1: ¹H NMR Spectral Data of β-Myrcene

Atom(s)Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H1a5.23dd17.6, 1.2
H1b5.06dd10.8, 1.2
H26.37dd17.6, 10.8
H4a, H4b2.20t7.5
H5a, H5b2.17q7.5
H65.15t7.1
H91.69s-
H101.60s-
H8a5.01s-
H8b4.88s-

Table 2: ¹³C NMR Spectral Data of β-Myrcene

AtomChemical Shift (δ) ppmCarbon Type (DEPT)
C1115.71CH₂
C2138.98CH
C3146.14C
C431.38CH₂
C526.70CH₂
C6124.12CH
C7131.82C
C8113.07CH₂
C925.71CH₃
C1017.72CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments performed on β-myrcene are provided below. These protocols are designed for a modern NMR spectrometer equipped with a broadband probe.

Protocol 1: 1D ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the β-myrcene sample in 0.6-0.7 mL of deuterochloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

    • Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Transmitter Frequency Offset (O1P): Center the spectral window around 4-5 ppm.

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 8-16, depending on sample concentration.

    • Receiver Gain (RG): Adjust automatically or manually to avoid ADC overflow.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 0.3 Hz.

    • Perform Fourier transformation.

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals and analyze the multiplicities and coupling constants.

Protocol 2: 1D ¹³C{¹H} NMR and DEPT Spectroscopy
  • Sample Preparation: As described in Protocol 1. A higher concentration (20-50 mg) may be beneficial.

  • Spectrometer Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Tune and match the probe for the ¹³C frequency.

  • ¹³C{¹H} Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width (SW): ~200-220 ppm, centered around 100 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 256 to 1024, depending on concentration and experiment time.

  • DEPT Acquisition:

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • Use standard spectrometer pulse programs. The number of scans is typically similar to the standard ¹³C experiment.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Protocol 3: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)
  • Sample and Spectrometer Setup: As described in the 1D protocols.

  • Acquisition Parameters (General):

    • Use standard pulse programs (e.g., 'cosygpmf', 'hsqcedetgpsisp2.2', 'hmbcgplpndqf').

    • Spectral Widths (SW1, SW2): Set according to the ¹H and ¹³C spectral ranges determined from the 1D spectra.

    • Number of Increments (F1 dimension): 256-512.

    • Number of Scans (NS): 2-8 per increment for COSY and HSQC; 8-32 for HMBC.

    • Relaxation Delay (D1): 1.5-2 seconds.

    • HMBC Correlation Delay: Optimize for a long-range coupling of 8-10 Hz.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform 2D Fourier transformation.

    • Phase and baseline correct the spectra.

    • Analyze the cross-peaks to establish correlations.

Visualizations

The following diagrams illustrate the structure of β-myrcene and its key NMR correlations, aiding in the interpretation of the spectral data.

Caption: Molecular structure of β-myrcene with IUPAC numbering.

G C1 C1 115.7 C2 C2 139.0 C3 C3 146.1 C4 C4 31.4 C5 C5 26.7 C6 C6 124.1 C7 C7 131.8 C8 C8 113.1 C9 C9 25.7 C10 C10 17.7 H1 H1 5.1/5.2 H1->C2 H1->C3 H2 H2 6.4 H2->C3 H2->C4 H4 H4 2.2 H4->C2 H4->C3 H4->C5 H4->C6 H5 H5 2.2 H5->C3 H5->C4 H5->C6 H5->C7 H6 H6 5.1 H6->C5 H6->C7 H6->C9 H6->C10 H8 H8 4.9/5.0 H8->C2 H8->C3 H8->C4 H9 H9 1.7 H9->C6 H9->C7 H9->C10 H10 H10 1.6 H10->C6 H10->C7 H10->C9

Caption: Key HMBC correlations observed for β-myrcene.

Application Notes and Protocols for the Mass Spectrometry of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry analysis of 2,7-Dimethyl-2,6-octadiene, a monoterpene of interest in various research fields. The information compiled offers insights into its mass spectral characteristics and outlines protocols for its analysis, aiding in compound identification and quantification.

Compound Information

PropertyValue
Compound Name This compound
Molecular Formula C10H18
Molecular Weight 138.25 g/mol [1]
CAS Number 16736-42-8[2][3]
IUPAC Name 2,7-dimethylocta-2,6-diene[1]

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a unique fingerprint for its identification. The molecular ion peak ([M]+•) is observed at m/z 138. The base peak, representing the most abundant fragment ion, is typically observed at m/z 41.

Table 1: Key Mass Spectral Fragments of this compound

m/zRelative Abundance (%)Proposed Fragment Ion
41100[C3H5]+ (Allyl cation)
55~60[C4H7]+
69~55[C5H9]+
81~30[C6H9]+
93~25[C7H9]+
123~15[M-CH3]+
138~10[M]+• (Molecular Ion)

Note: Relative abundances are approximate and can vary slightly between instruments.

Experimental Protocols

The analysis of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) due to its volatile nature. Below are generalized protocols for sample preparation and GC-MS analysis that can be adapted for specific research needs.

Sample Preparation Protocol (Liquid Extraction)

This protocol is suitable for extracting this compound from a liquid or solid matrix.

  • Sample Weighing/Measurement: Accurately weigh (for solid samples) or measure the volume (for liquid samples) of the material to be analyzed.

  • Solvent Addition: Add a suitable organic solvent, such as ethyl acetate (B1210297) or hexane, to the sample.[4] The volume should be sufficient to ensure complete extraction.

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., n-tridecane) to the solvent before extraction.[5]

  • Extraction: Vortex or sonicate the sample mixture for a defined period (e.g., 15-30 minutes) to facilitate the transfer of the analyte into the solvent.

  • Centrifugation/Filtration: Centrifuge the mixture to pellet any solid debris. If necessary, filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Analysis: The resulting extract is now ready for GC-MS analysis.

GC-MS Analysis Protocol

The following are typical GC-MS parameters for the analysis of terpenes like this compound.

ParameterRecommended Setting
GC System Standard Gas Chromatograph
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[5]
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Inlet Temperature 250 °C
Injection Mode Split or Splitless (Split ratio can be optimized, e.g., 50:1)
Injection Volume 1 µL
Oven Program Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full Scan
Transfer Line Temp 280 °C
Ion Source Temp 230 °C

Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through a series of cleavage and rearrangement reactions. The presence of double bonds and branched methyl groups influences the formation of stable carbocations.

Fragmentation_Pathway M [C10H18]+• m/z 138 (Molecular Ion) F123 [C9H15]+ m/z 123 M->F123 - •CH3 F93 [C7H9]+ m/z 93 M->F93 - C3H7• F81 [C6H9]+ m/z 81 F123->F81 - C3H6 F69 [C5H9]+ m/z 69 F93->F69 - C2H4 F81->F69 - CH2 F55 [C4H7]+ m/z 55 F69->F55 - CH2 F41 [C3H5]+ m/z 41 (Base Peak) F69->F41 - C2H4

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The overall process for the analysis of this compound from a sample matrix to data interpretation is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction or SPME Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum Acquisition TIC->MassSpectrum LibrarySearch NIST Library Comparison MassSpectrum->LibrarySearch Quantification Quantification LibrarySearch->Quantification

Caption: General workflow for GC-MS analysis of this compound.

References

The Pivotal Role of Dihydromyrcene and its Derivatives in Modern Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific molecule 2,7-Dimethyl-2,6-octadiene is not utilized as a fragrance ingredient, the closely related compound, Dihydromyrcene (2,6-Dimethyl-2,7-octadiene), and its alcohol derivative, Dihydromyrcenol (2,6-Dimethyl-7-octen-2-ol), are indispensable in the modern perfumer's palette. This document provides detailed application notes and protocols for Dihydromyrcene and Dihydromyrcenol, highlighting their significant contributions to the fragrance industry. These compounds are celebrated for their fresh, citrus, and floral characteristics, forming the backbone of numerous iconic scents.

Application Notes

Dihydromyrcene primarily serves as a crucial intermediate in the synthesis of other fragrance materials, most notably Dihydromyrcenol. Dihydromyrcenol, with its powerful and versatile scent profile, is extensively used across a wide range of products, from fine fragrances to household and personal care items.

Dihydromyrcenol: A Cornerstone of Freshness

Dihydromyrcenol is a synthetic monoterpenoid alcohol renowned for its fresh, clean, and citrus-floral aroma with nuances of lavender and a slightly soapy character.[1] Its exceptional persistence and vibrant "just-washed" effect make it a key component in masculine fougères, aquatic perfumes, and a variety of functional products.[1]

Key Applications:

  • Fine Fragrances: A fundamental component in creating fresh, clean scents. It is particularly prominent in masculine top notes but also adds a modern twist to feminine fragrances in smaller amounts.

  • Personal Care Products: Widely incorporated into deodorants, antiperspirants, shampoos, toilet soaps, and body sprays for its refreshing and odor-masking properties.[1][2] Its stability and cost-effectiveness are highly valued in these applications.

  • Household Products: Extensively used in detergents, fabric softeners, and air care products to impart a clean and fresh aroma.[1] In soap manufacturing, its concentration can be as high as 20%.[3]

  • Other Uses: Found in scented candles, incense, and potpourri to provide a long-lasting, pleasant fragrance.[2]

Odor Profile and Characteristics:

The olfactory character of Dihydromyrcenol is described as fresh, floral (lavender-like), citrusy (reminiscent of lime and bergamot), and slightly soapy or metallic.[1][4] While its initial odor strength is considered weak to medium, it possesses high substantivity, lingering for several hours on a blotter.[1][5]

Dihydromyrcene: The Precursor

Dihydromyrcene itself has a floral, rosy, herbal, and citrusy-terpenic odor.[5] While it can be used in fragrance concentrates, its primary role is as a starting material for the synthesis of more impactful fragrance ingredients like Dihydromyrcenol, as well as jasmine and sandalwood type fragrances.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Dihydromyrcene and Dihydromyrcenol, providing a comparative overview of their physical and olfactory properties.

Table 1: Physicochemical Properties

PropertyDihydromyrceneDihydromyrcenol
CAS Number 2436-90-018479-58-8
Molecular Formula C10H18C10H20O
Molecular Weight 138.25 g/mol 156.27 g/mol
Specific Gravity 0.760 @ 25°C-
Refractive Index 1.439 @ 20°C-
Vapor Pressure 2.00 mmHg @ 20°C-
Flash Point 96.00 °F (35.56 °C)-
Appearance -Clear, colorless to slightly viscous liquid[1]

Table 2: Olfactory and Application Data

ParameterDihydromyrceneDihydromyrcenol
Odor Type Floral, Herbal, Citrus, TerpenicFresh, Citrus, Aromatic, Floral (Lavender)
Odor Strength MediumWeak to Medium
Substantivity 4 hours at 100%High (lingers several hours)[1]
Recommended Usage Level in Fragrance Concentrate Up to 4.0%[5]1-5% in fragrance formulas[1]
Flavor Use Not for flavor use[5]Not typically used in food

Experimental Protocols

Detailed methodologies for the evaluation and synthesis of these fragrance compounds are crucial for researchers and developers.

Protocol 1: Synthesis of Dihydromyrcenol from Dihydromyrcene

This protocol outlines the common industrial methods for the synthesis of Dihydromyrcenol.

Method A: Chlorination and Hydrolysis

  • Chlorination: Dihydromyrcene is reacted with a chlorinating agent.

  • Hydrolysis: The resulting chlorinated intermediate is then hydrolyzed using an alkaline aqueous solution to yield Dihydromyrcenol.

Method B: Esterification and Saponification [3]

  • Esterification: Dihydromyrcene is esterified using acetic acid or formic acid in the presence of an acid catalyst.

  • Saponification and Hydrolysis: The formed ester is subsequently saponified and hydrolyzed under alkaline conditions to produce Dihydromyrcenol.[3]

G cluster_0 Method A: Chlorination and Hydrolysis cluster_1 Method B: Esterification and Saponification Dihydromyrcene_A Dihydromyrcene Chlorination Chlorination Dihydromyrcene_A->Chlorination Chlorinated_Intermediate Chlorinated Intermediate Chlorination->Chlorinated_Intermediate Hydrolysis Hydrolysis (Alkaline Water) Chlorinated_Intermediate->Hydrolysis Dihydromyrcenol_A Dihydromyrcenol Hydrolysis->Dihydromyrcenol_A Dihydromyrcene_B Dihydromyrcene Esterification Esterification (Acetic/Formic Acid) Dihydromyrcene_B->Esterification Ester_Intermediate Ester Intermediate Esterification->Ester_Intermediate Saponification Saponification & Hydrolysis (Alkaline Conditions) Ester_Intermediate->Saponification Dihydromyrcenol_B Dihydromyrcenol Saponification->Dihydromyrcenol_B

Caption: Synthesis pathways of Dihydromyrcenol from Dihydromyrcene.

Protocol 2: Olfactory Evaluation Workflow

This protocol describes a standard workflow for the sensory evaluation of fragrance materials like Dihydromyrcenol.

  • Preparation of Samples: Prepare solutions of the fragrance material in a suitable solvent (e.g., ethanol) at various concentrations (e.g., 1%, 5%, 10%).

  • Blotter Preparation: Dip fragrance blotters into each solution for a standardized duration.

  • Initial Evaluation (Top Notes): Evaluate the odor profile immediately after dipping to assess the top notes.

  • Dry-Down Evaluation: Evaluate the blotters at regular intervals (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to assess the evolution of the scent (heart and base notes) and its substantivity.

  • Panel Assessment: A trained sensory panel evaluates the odor characteristics, intensity, and hedonic tone using a standardized questionnaire.

  • Data Analysis: Analyze the collected data to determine the odor profile, strength, longevity, and overall preference.

G Start Start: Fragrance Material Prep Prepare Solutions (e.g., 1%, 5%, 10% in Ethanol) Start->Prep Dip Dip Fragrance Blotters Prep->Dip Eval_Top Initial Evaluation (Top Notes) Dip->Eval_Top Eval_Dry Dry-Down Evaluation (Timed Intervals) Dip->Eval_Dry Panel Sensory Panel Assessment Eval_Top->Panel Eval_Dry->Panel Data Data Analysis Panel->Data End End: Olfactory Profile Data->End

Caption: Workflow for olfactory evaluation of fragrance materials.

Signaling Pathway

The perception of fragrance molecules like Dihydromyrcenol involves a complex olfactory signaling pathway.

  • Binding to Receptors: Odorant molecules enter the nasal cavity and bind to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).

  • G-Protein Activation: This binding activates a specific G-protein (Golf).

  • Adenylate Cyclase Activation: The activated Golf then stimulates adenylate cyclase III (ACIII).

  • cAMP Production: ACIII catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na+ and Ca2+) through the CNG channels leads to the depolarization of the OSN membrane.

  • Signal Transmission: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the OSN to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.

G Odorant Dihydromyrcenol Molecule OR Olfactory Receptor (OR) Odorant->OR Binds to Golf G-protein (Golf) OR->Golf Activates ACIII Adenylate Cyclase III (ACIII) Golf->ACIII Stimulates cAMP cAMP Production ACIII->cAMP Catalyzes CNG CNG Ion Channel Opening cAMP->CNG Opens Depolarization Neuron Depolarization CNG->Depolarization Cation Influx Signal Signal to Olfactory Bulb Depolarization->Signal Action Potential

References

Application Notes and Protocols: Synthesis of 2,7-Dimethyl-2,6-octadiene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives of 2,7-dimethyl-2,6-octadiene. This scaffold is a key structural motif in many natural products, including the common monoterpenes geraniol (B1671447) and nerol (B1678202), and serves as a versatile starting material for the synthesis of a wide range of compounds with applications in the fragrance, pharmaceutical, and agricultural industries. The following sections detail synthetic methodologies for the preparation of alcohols, aldehydes, acids, esters, and triazole derivatives of this compound.

Data Presentation: Summary of Synthetic Protocols

The following table summarizes the key quantitative data from the synthesis protocols detailed in this document, allowing for easy comparison of different methodologies.

Derivative ClassStarting MaterialKey Reagents/CatalystReaction ConditionsProductYield (%)Reference
Alcohols Linalool (B1675412)Tetrabutyl titanate, Vanadium derivative catalyst160-180°C, 10-16 hoursGeraniol/Nerol mixture>90% (mixture)
Aldehydes LinaloolSeO₂, t-BuOOH, SiO₂Microwave (640W), 10 min(±)-(E)-2,6-Dimethyl-3-hydroxy-2,7-octadienal85%
Acids (±)-(E)-2,6-Dimethyl-3-hydroxy-2,7-octadienalCrO₃, SiO₂Microwave(±)-(E)-2,6-Dimethyl-6-hydroxy-2,7-octadienoic acidHigh
Esters (±)-(E)-2,6-Dimethyl-6-hydroxy-2,7-octadienoic acidMethanol (B129727), NaHSO₄·SiO₂MicrowaveMethyl (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoate90%
Ethers NerolSodium hydride, 5-chloro-1-pentyne (B126576)40°C, 15h then 8h(Z)-3,7-Dimethyl-1-(pent-4-yn-1-yloxy)octa-2,6-dieneNot Specified
Triazoles (Z)-3,7-Dimethyl-1-(pent-4-yn-1-yloxy)octa-2,6-diene, Benzyl azidesNot Specified (Click Reaction)Not Specified1,2,3-Triazole derivatives of NerolNot Specified
Halides GeraniolTriphenylphosphine, Carbon tetrachlorideNot Specified (Appel reaction)Geranyl chlorideNot Specified

Experimental Protocols

Protocol 1: Vanadium-Catalyzed Isomerization of Linalool to Geraniol and Nerol

This protocol describes a common industrial method for the synthesis of a mixture of geraniol and nerol from the readily available starting material, L-linalool.

Materials:

  • L-Linalool (98% purity)

  • Tetrabutyl titanate

  • Vanadium derivative catalyst (e.g., vanadyl acetylacetonate)

  • Reaction kettle with heating and stirring capabilities

  • Distillation apparatus for purification under reduced pressure

Procedure:

  • To the reaction kettle, add L-linalool, tetrabutyl titanate, and the vanadium derivative catalyst. A general weight ratio to consider is approximately 0.8-1.0 parts L-linalool, 0.7-0.9 parts tetrabutyl titanate, and 0.008-0.02 parts vanadium catalyst.

  • Heat the reaction mixture to 160-180°C with constant stirring.

  • Maintain the reaction at this temperature for 10-16 hours.

  • After the reaction is complete, cool the mixture.

  • Perform hydrolysis to decompose the catalyst and any intermediates.

  • The crude product is then purified by rectification under reduced pressure to separate geraniol and nerol from unreacted linalool and byproducts.

Protocol 2: Microwave-Assisted Synthesis of (±)-(E)-2,6-Dimethyl-6-hydroxy-2,7-octadienoic Acid and its Methyl Ester

This protocol utilizes microwave energy to achieve a rapid and efficient synthesis of a hydroxylated octadienoic acid and its subsequent esterification.

Part A: Synthesis of (±)-(E)-2,6-Dimethyl-3-hydroxy-2,7-octadienal

  • In a 50 mL conical flask, dissolve linalool (1.0 g, 6.4 mmol) and 70% t-butyl hydroperoxide (1.75 g, 19.47 mmol) in 2 mL of dichloromethane.

  • Add silica (B1680970) gel (1 g) to form a slurry and evaporate the excess solvent to obtain a free-flowing solid.

  • Expose the solid to microwave irradiation at a power level of 640W for 10 minutes.

  • Extract the product with diethyl ether and filter.

  • Wash the filtrate with 10% KOH and brine, then dry over anhydrous sodium sulfate (B86663).

  • Remove the solvent and purify the crude product by column chromatography on silica gel to afford pure (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal. (Yield: 85%).

Part B: Synthesis of (±)-(E)-2,6-Dimethyl-6-hydroxy-2,7-octadienoic Acid

  • Adsorb the α,β-unsaturated dienal from Part A onto silica-supported chromium trioxide.

  • Irradiate the mixture with microwaves to effect the oxidation to the corresponding carboxylic acid.

Part C: Synthesis of Methyl (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoate

  • To the carboxylic acid from Part B, add methanol in the presence of silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂).

  • Irradiate the mixture with microwaves.

  • Extract the product with diethyl ether, wash with sodium bicarbonate solution, water, and brine, and then dry.

  • Evaporate the solvent and purify the crude product by silica gel column chromatography (5% ethyl acetate (B1210297) in n-hexane) to yield the methyl ester. (Yield: 90%).

Protocol 3: Synthesis of a Nerol Ether Derivative

This protocol outlines the synthesis of an alkyne-functionalized ether of nerol, which can be a precursor for further derivatization, such as click chemistry.

Materials:

  • Nerol [(2Z)-3,7-dimethylocta-2,6-dien-1-ol]

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 5-chloro-1-pentyne

  • Round-bottom flask with magnetic stirrer and heating capabilities

Procedure:

  • In a 125 mL round-bottom flask, charge sodium hydride (480 mg, 20.0 mmol) and 10 mL of anhydrous THF.

  • Warm the mixture to 40°C and slowly add a solution of nerol (1.54 g, 10.0 mmol) in 2 mL of anhydrous THF.

  • Maintain the system at 40°C and stir magnetically for 15 hours.

  • After 15 hours, slowly add a solution of 5-chloro-1-pentyne (assuming this is the intended, though unspecified, electrophile based on the product structure; 2.43 g, 15.0 mmol, if it were 5-bromo-1-pentyne) in 2 mL of THF.

  • Continue stirring the reaction mixture at 40°C for an additional 8 hours.

  • Work-up and purification (details not specified in the source) would typically involve quenching the excess NaH, extraction, and chromatographic purification.

Mandatory Visualizations

Synthesis Workflow for Geraniol/Nerol from Linalool

G Linalool Linalool Reaction Isomerization (160-180°C, 10-16h) Linalool->Reaction Catalyst Tetrabutyl titanate, Vanadium derivative catalyst Catalyst->Reaction Mixture Geraniol/Nerol Mixture Reaction->Mixture Purification Reduced Pressure Distillation Mixture->Purification Products Geraniol & Nerol Purification->Products

Caption: Vanadium-catalyzed isomerization of Linalool.

Multi-step Synthesis of a Hydroxylated Octadienoic Acid Methyl Ester

G Start Linalool Step1_reagents SeO₂, t-BuOOH, SiO₂ Microwave Start->Step1_reagents Intermediate1 (±)-(E)-2,6-Dimethyl-3-hydroxy -2,7-octadienal Step1_reagents->Intermediate1 Step2_reagents CrO₃, SiO₂ Microwave Intermediate1->Step2_reagents Intermediate2 (±)-(E)-2,6-Dimethyl-6-hydroxy -2,7-octadienoic Acid Step2_reagents->Intermediate2 Step3_reagents Methanol, NaHSO₄·SiO₂ Microwave Intermediate2->Step3_reagents FinalProduct Methyl (±)-(E)-2,6-dimethyl -6-hydroxy-2,7-octadienoate Step3_reagents->FinalProduct

Caption: Microwave-assisted synthesis pathway.

General Synthesis Pathway for Nerol-Triazole Derivatives

G Nerol Nerol Alkylation Alkylation with Propargyl Halide Nerol->Alkylation Nerol_alkyne Propargylated Nerol Ether Alkylation->Nerol_alkyne Click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Reaction) Nerol_alkyne->Click_reaction Triazole_derivative Nerol-Triazole Derivatives Click_reaction->Triazole_derivative Benzyl_azide Benzyl Azides Benzyl_azide->Click_reaction

Caption: Synthesis of Nerol-Triazole derivatives.

Application Notes and Protocols for 2,7-Dimethyl-2,6-octadiene and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches have revealed a notable absence of published experimental applications specifically for 2,7-Dimethyl-2,6-octadiene. The information provided herein is based on studies of structurally related compounds and derivatives. These notes aim to provide a foundational understanding and potential research directions for compounds containing the dimethyl-octadiene moiety.

Overview and Potential Applications of Structurally Related Compounds

While direct experimental data on this compound is scarce, a derivative containing a similar structural backbone, 2‑[(2E)‑3,7‑dimethyl‑2,6‑octadienyl]‑6‑methyl‑2,5‑cyclohexadiene‑1,4‑dione (DMD), has demonstrated significant biological activity. Research has shown that DMD, isolated from Atractylodes macrocephala, exhibits antitumor effects against hepatocellular carcinoma (HCC).[1] This suggests that the dimethyl-octadiene scaffold could be a valuable starting point for the development of novel therapeutic agents.

The antitumor activity of DMD has been observed in both in vitro cell line studies and in vivo animal models.[1] The primary mechanism of action appears to be the induction of apoptosis (programmed cell death) in cancer cells through the modulation of key signaling pathways.[1]

Quantitative Data Summary

The following table summarizes the quantitative findings from the study on the antitumor effects of the related compound DMD on the H22 mouse hepatocellular carcinoma cell line.

ParameterMethodCell LineTreatmentResultReference
Antiproliferative Effects MTT AssayH22DMDDose-dependent inhibition of cell proliferation[1]
Apoptosis Induction Flow Cytometry (Annexin V/PI Staining)H22DMDSignificant increase in the percentage of apoptotic cells[1]
In Vivo Tumor Growth Inhibition Xenograft Nude Mouse ModelH22DMDSignificant reduction in tumor volume and weight[1]

Key Signaling Pathways Modulated by a Related Compound (DMD)

The antitumor effects of DMD are associated with two primary signaling cascades: the intrinsic apoptosis pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Intrinsic Apoptosis Pathway

DMD was found to induce apoptosis through the mitochondria-mediated pathway. This is characterized by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[1]

G DMD DMD (Related Compound) Bcl2 Bcl-2 (Anti-apoptotic) DMD->Bcl2 downregulates Bax Bax (Pro-apoptotic) DMD->Bax upregulates Mitochondria Mitochondria CytC Cytochrome c Release Mitochondria->CytC Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytC->Casp9 Casp7 Caspase-7 Activation Casp9->Casp7 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp7->Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by DMD.

MAPK Signaling Pathway

DMD was also shown to modulate the MAPK signaling pathway, which is crucial in regulating cell growth and proliferation. Specifically, it increased the phosphorylation of JNK while reducing the phosphorylation of ERK1/2.[1]

G DMD DMD (Related Compound) JNK JNK DMD->JNK ERK ERK1/2 DMD->ERK pJNK p-JNK (Activated) JNK->pJNK CellProliferation Cell Proliferation & Survival pJNK->CellProliferation inhibits pERK p-ERK1/2 (Inhibited) ERK->pERK pERK->CellProliferation

Caption: Modulation of MAPK signaling by DMD.

Experimental Protocols

The following are generalized protocols for key experiments that could be adapted to study the biological activity of this compound. These are based on the methodologies used in the study of DMD.[1]

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a framework for determining the effect of a test compound on the proliferation of a cancer cell line.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Incubate1 Incubate for 24h (cell attachment) Seed->Incubate1 AddCompound Add serial dilutions of test compound Incubate1->AddCompound Incubate2 Incubate for 24-72h AddCompound->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4h (formazan formation) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance (~570 nm) AddSolubilizer->ReadAbsorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed adherent cancer cells (e.g., HepG2, H22) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Apoptosis Detection by Flow Cytometry

This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation (300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Protein Expression

This protocol is for detecting the expression levels of proteins involved in apoptosis and MAPK signaling.

Protocol:

  • Protein Extraction: After treating cells with the test compound, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-ERK, and their total protein counterparts) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

References

Application Notes and Protocols: Phosphoric Acid-Catalyzed Cyclization of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The acid-catalyzed cyclization of acyclic isoprenoids is a fundamental transformation in organic synthesis and a key step in the biosynthesis of many cyclic terpenes. The reaction of 2,7-dimethyl-2,6-octadiene with a Brønsted acid, such as phosphoric acid, initiates a cationic cascade that leads to the formation of a six-membered ring system. Understanding and controlling this type of reaction is crucial for the synthesis of novel chemical entities with potential therapeutic applications.

Reaction Mechanism

The reaction proceeds through a well-established carbocation-mediated mechanism. The key steps are:

  • Protonation: Phosphoric acid protonates one of the double bonds of this compound. Protonation of the C6-C7 double bond is generally favored as it leads to a more stable tertiary carbocation at C6.

  • Intramolecular Cyclization: The remaining double bond (C2-C3) acts as an internal nucleophile, attacking the tertiary carbocation at C6 to form a six-membered ring and a new tertiary carbocation at C2.

  • Carbocation Rearrangement (1,2-Methyl Shift): To achieve greater stability, a methyl group from the C1 position migrates to the adjacent C2 carbon. This 1,2-methyl shift transforms the tertiary carbocation into a more stable tertiary carbocation.

  • Deprotonation: A base (such as the dihydrogen phosphate (B84403) anion or a solvent molecule) abstracts a proton from an adjacent carbon, leading to the formation of a double bond and yielding the final, neutral product. The major product is typically the most thermodynamically stable alkene.

The proposed mechanism is visualized in the following diagram:

reaction_mechanism cluster_start Reactant cluster_step1 Protonation cluster_step2 Cyclization cluster_step3 1,2-Methyl Shift cluster_step4 Deprotonation start This compound step1 Tertiary Carbocation Intermediate start->step1 H₃PO₄ step2 Cyclic Carbocation step1->step2 Intramolecular Attack step3 Rearranged Carbocation step2->step3 Rearrangement end 1,1,3-Trimethylcyclohex-2-ene (Major Product) step3->end -H⁺

Caption: Proposed mechanism for the phosphoric acid-catalyzed cyclization of this compound.

Experimental Protocol (General)

Disclaimer: The following is a generalized protocol based on typical conditions for acid-catalyzed cyclization of acyclic dienes. Optimal conditions (temperature, reaction time, and catalyst concentration) should be determined empirically.

Materials and Reagents
  • This compound

  • Phosphoric acid (85% aqueous solution)

  • Anhydrous diethyl ether (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable volume of an inert solvent like anhydrous diethyl ether.

  • Addition of Catalyst: While stirring, slowly add a catalytic amount of 85% phosphoric acid to the solution. The amount of acid can be varied, but a starting point could be 5-10 mol%. The reaction may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, gentle heating may be applied.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the phosphoric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (or the solvent used for the reaction) two to three times.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to isolate the desired cyclized product(s).

The general workflow for this experimental protocol is illustrated below:

experimental_workflow start Start: Dissolve Reactant add_catalyst Add Phosphoric Acid start->add_catalyst react Stir at RT (or heat) add_catalyst->react monitor Monitor by TLC/GC react->monitor quench Quench with NaHCO₃ monitor->quench Reaction Complete extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the cyclization reaction.

Data Presentation

Due to the lack of specific experimental data in the literature for this reaction, the following table is provided as a template for researchers to record their findings.

ParameterValue
Reactant This compound
Catalyst Phosphoric Acid (85%)
Solvent
Reactant Concentration (M)
Catalyst Loading (mol%)
Temperature (°C)
Reaction Time (h)
Product Yield (%)
Product Characterization
Boiling Point (°C)
¹H NMR (ppm)
¹³C NMR (ppm)
Mass Spectrometry (m/z)
IR (cm⁻¹)

Conclusion

Application Notes and Protocols: Acid-Catalyzed Reactions of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-2,6-octadiene is an acyclic terpene that serves as a versatile precursor in the synthesis of various cyclic monoterpenes. Acid-catalyzed reactions, particularly cyclization, are fundamental transformations for this class of compounds, leading to the formation of valuable fragrance compounds, pharmaceutical intermediates, and specialty chemicals. This document provides detailed application notes and experimental protocols for conducting and analyzing the acid-catalyzed reactions of this compound and related acyclic dienes. The protocols are based on established methodologies for similar substrates, such as geraniol (B1671447) and nerol, and are intended to serve as a comprehensive guide for laboratory practice.

Key Applications

  • Synthesis of Cyclic Monoterpenes: Formation of five- and six-membered rings, such as those found in α-cyclogeraniolene, limonene (B3431351), and terpinolene (B10128).

  • Fragrance and Flavor Chemistry: Production of compounds with characteristic scents for the perfume and food industries.

  • Pharmaceutical Intermediate Synthesis: Creation of chiral building blocks for the development of new therapeutic agents.

  • Mechanistic Studies: Investigation of carbocation rearrangements and stereoselective cyclization pathways.

Quantitative Data Summary

The acid-catalyzed cyclization of acyclic terpenes like this compound can yield a variety of products depending on the reaction conditions and the specific catalyst used. The following table summarizes representative quantitative data from studies on analogous substrates.

SubstrateCatalyst/AcidSolventTemperature (°C)Major ProductsYield (%)Reference
Nerol2-NBSA@MMF (1 mol%)CDCl₃Not SpecifiedLimonene, Terpinolene45 (Limonene), 34 (Terpinolene)[1]
Geraniol DerivativeSnCl₄2-Nitropropane-70(±)-cis-α-irone, (±)-trans-α-irone, (±)-β-irone70 (total)[2]
GeraniolAcid-treated VermiculiteNot Specified140ThunbergolHigh Selectivity[3]

Note: 2-NBSA@MMF refers to 2-naphthalenesulfonic acid encapsulated in a porous metal-macrocycle framework.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cyclization of this compound

This protocol provides a general method for the acid-catalyzed cyclization of this compound using a Brønsted acid.

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoromethanesulfonic acid (TfOH) or Phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diatomaceous earth

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., 5 mol% TfOH or an excess of H₃PO₄) to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of diatomaceous earth, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to isolate the cyclic products.

Reaction Mechanisms and Visualizations

The acid-catalyzed cyclization of this compound proceeds through a series of carbocation intermediates. The initial protonation of one of the double bonds leads to a tertiary carbocation, which can then undergo intramolecular attack by the remaining double bond to form a cyclic carbocation. Subsequent rearrangements and elimination of a proton yield the final cyclic alkene products.

reaction_pathway cluster_start Initiation cluster_intermediates Carbocation Intermediates cluster_products Products start This compound carbocation1 Tertiary Carbocation start->carbocation1 H+ carbocation2 Cyclic Carbocation carbocation1->carbocation2 Intramolecular Attack rearranged_carbocation Rearranged Carbocation carbocation2->rearranged_carbocation Hydride/Methyl Shift product1 α-Cyclogeraniolene rearranged_carbocation->product1 -H+ product2 Other Cyclic Isomers rearranged_carbocation->product2 -H+

Caption: Acid-catalyzed cyclization pathway of this compound.

Experimental Workflow

The following diagram outlines the general workflow for conducting and analyzing the acid-catalyzed reactions of this compound.

experimental_workflow start Start: Prepare Reactants reaction_setup Set up Reaction (Solvent, Temperature) start->reaction_setup add_substrate Add this compound reaction_setup->add_substrate add_catalyst Add Acid Catalyst add_substrate->add_catalyst monitor Monitor Reaction (TLC, GC-MS) add_catalyst->monitor quench Quench Reaction (e.g., NaHCO3) monitor->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Isolated Products analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2,7-Dimethyl-2,6-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The primary recommended purification techniques for this compound, a non-polar terpene hydrocarbon, are fractional distillation and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the scale of purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Typical impurities can include isomers (e.g., other dimethyl-octadiene isomers), unreacted starting materials from synthesis, residual solvents (e.g., hexane, ethanol), and byproducts from side reactions.[1] Purity analysis is crucial to identify these before selecting a purification strategy.

Q3: How can I assess the purity of my this compound sample?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for assessing the purity of volatile organic compounds like this compound.[2][3][4][5] It allows for the separation and identification of the main compound and any impurities. For a comprehensive analysis, it is recommended to use at least two different analytical methods.[3]

Q4: Can I use simple distillation instead of fractional distillation?

A4: Simple distillation is generally not recommended unless the impurities have boiling points that differ by more than 70°C from this compound.[6][7] For closely boiling isomers or other impurities, fractional distillation is necessary to achieve good separation.[7][8]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation of Isomers Insufficient number of theoretical plates in the fractionating column.Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is key.[6]
Temperature Fluctuations at the Thermometer Uneven heating of the distillation flask.Use a heating mantle with a stirrer to ensure smooth and even boiling.
Drafts in the fume hood affecting the column temperature.Wrap the fractionating column with glass wool or aluminum foil to insulate it.[6][9]
No Distillate Collection Insufficient heating.Increase the temperature of the heating mantle. The distilling pot generally needs to be about 30°C hotter than the column head.[9]
Leaks in the glassware joints.Ensure all ground glass joints are properly sealed. Use Keck clips to secure connections.[10]
Column Flooding Heating rate is too high, causing excessive vaporization.Reduce the heating rate to allow the condensed liquid to flow back down the column without overwhelming it.[9]
Preparative HPLC
Problem Possible Cause Solution
Poor Resolution of Peaks Inappropriate mobile phase composition.Optimize the mobile phase. For non-polar compounds like this compound on a C18 column, a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is common. Adjust the ratio to improve separation.[11][12]
Incorrect column selection.For non-polar compounds, a reverse-phase column (e.g., C18 or C8) is typically used.[11][13] Ensure the column is appropriate for preparative scale work.[14]
Peak Tailing Column overload.Reduce the amount of sample injected onto the column.
Strong interaction between the compound and the stationary phase.Modify the mobile phase by adding a small amount of a stronger solvent or an additive.
High Backpressure Blockage in the column or system.Filter the sample before injection to remove any particulate matter. Flush the column and check for blockages in the lines.
High flow rate.Reduce the flow rate.
Compound Not Eluting Mobile phase is too weak.Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[15]

Quantitative Data Summary

The following tables provide a summary of expected purification outcomes based on the chosen technique. These are representative values and may vary based on the specific experimental conditions.

Table 1: Fractional Distillation Purity and Yield

Parameter Crude Sample After Single Fractional Distillation After Second Fractional Distillation
Purity (by GC-MS) 85%95-98%>99%
Major Impurities Isomers, solventsResidual isomersTrace isomers
Typical Yield -70-80%85-95% (of the first fraction)

Table 2: Preparative HPLC Purity and Recovery

Parameter Crude Sample After Preparative HPLC
Purity (by GC-MS) 85%>99.5%
Major Impurities Isomers, solventsBelow detection limit
Typical Recovery -80-90%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify this compound from closely boiling impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Condenser

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

  • Glass wool or aluminum foil for insulation

  • Clamps and stands

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process.[6][9]

  • Begin heating the flask gently.

  • Observe the vapor rising through the column. Adjust the heating rate to maintain a slow and steady distillation, approximately 1-2 drops per second into the receiving flask.

  • Monitor the temperature at the thermometer. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approx. 166-168 °C at atmospheric pressure, though literature values vary).

  • Change receiving flasks when the temperature begins to rise or fall significantly, indicating the presence of other components.

  • Analyze the purity of the collected fractions using GC-MS.

Protocol 2: Purification by Preparative HPLC

Objective: To achieve high-purity this compound for analytical standards or pharmaceutical applications.

Materials:

  • Crude this compound

  • Preparative HPLC system

  • Preparative C18 column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Sample vials

  • Collection tubes or flasks

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Set up the preparative HPLC with a C18 column.

  • Equilibrate the column with the mobile phase (e.g., 85:15 acetonitrile:water) until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the separation using an isocratic or gradient elution method, monitoring the chromatogram.

  • Collect the fraction corresponding to the main peak of this compound.

  • Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Analyze the purity of the final product by analytical HPLC or GC-MS.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation Workflow d_start Crude Sample d_setup Assemble Distillation Apparatus d_start->d_setup d_distill Heat and Collect Fractions d_setup->d_distill d_analyze Analyze Purity (GC-MS) d_distill->d_analyze d_pure Pure this compound d_analyze->d_pure

Caption: Workflow for the purification of this compound via fractional distillation.

hplc_workflow cluster_hplc Preparative HPLC Workflow h_start Crude Sample h_prep Sample Preparation (Dissolve & Filter) h_start->h_prep h_inject Inject into HPLC h_prep->h_inject h_separate Separation on C18 Column h_inject->h_separate h_collect Collect Fractions h_separate->h_collect h_evap Solvent Evaporation h_collect->h_evap h_analyze Purity Analysis h_evap->h_analyze h_pure High-Purity Product h_analyze->h_pure

Caption: Workflow for high-purity separation of this compound using preparative HPLC.

troubleshooting_logic cluster_check Initial Checks cluster_dist Distillation Issues cluster_hplc_issues HPLC Issues start Poor Purification Outcome check_method Correct Method Chosen? (Distillation vs. HPLC) start->check_method check_purity Initial Purity Assessed? (GC-MS) start->check_purity dist_sep Poor Separation check_method->dist_sep Distillation hplc_res Poor Resolution check_method->hplc_res HPLC dist_rate Adjust Heating Rate dist_sep->dist_rate dist_column Use More Efficient Column dist_sep->dist_column hplc_mobile Optimize Mobile Phase hplc_res->hplc_mobile hplc_column Check Column Type hplc_res->hplc_column

Caption: Logical flowchart for troubleshooting poor purification results.

References

"stability and degradation of 2,7-Dimethyl-2,6-octadiene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,7-Dimethyl-2,6-octadiene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

To ensure the stability of this compound, it is recommended to store it at 2-8°C in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[3][4] It is also advisable to protect it from light. The compound should be stored separately from incompatible materials, such as strong oxidizing agents and acids, as well as away from foodstuff containers.[3][4]

Q2: What are the primary degradation pathways for this compound?

As an unsaturated hydrocarbon, this compound is susceptible to several degradation pathways:

  • Oxidation: This is a major degradation pathway for terpenes.[5] Exposure to air can lead to the formation of peroxides, hydroperoxides, alcohols, and carbonyl compounds at the double bonds.[1][2]

  • Acid-Catalyzed Cyclization: In the presence of acids, such as phosphoric acid, this compound can undergo intramolecular cyclization to form a cyclic monoterpene.[6][7]

  • Photodegradation: Exposure to UV light can induce photochemical reactions, leading to isomerization or the formation of other degradation products.[5]

  • Thermal Degradation: High temperatures can cause the thermal decomposition of the molecule. For instance, the thermal decomposition of related terpene glucosides has been shown to yield 2,6-dimethyl-2,6-octadienes.[8][9]

Q3: What are the expected degradation products of this compound?

Based on the degradation pathways of similar monoterpenes, the following degradation products can be anticipated:

  • From Oxidation: Hydroperoxides, epoxides, and diols at the 2,3- and 6,7-positions. Further oxidation could lead to the formation of aldehydes or ketones.[1][2]

  • From Acid-Catalyzed Reaction: A major product is a cyclic compound, likely a six-membered ring, formed through intramolecular cyclization.[6]

  • From Thermal Degradation: Isomers and smaller volatile compounds may be formed.

Q4: Is this compound known to interact with any specific cell signaling pathways?

Currently, there is no specific information available in the scientific literature to suggest that this compound directly interacts with specific cell signaling pathways. As a relatively simple acyclic monoterpene, its biological effects are more likely to be associated with its physicochemical properties, such as its interaction with cell membranes, or the biological activity of its metabolites.

Troubleshooting Guides

GC Analysis Issues

Gas Chromatography (GC) is a primary analytical technique for this compound. Below are common issues and troubleshooting steps.

Problem Possible Causes Solutions
Peak Tailing - Active sites in the inlet liner or column.- Column contamination.- Improper column installation.- Use a new, deactivated inlet liner.- Trim 10-20 cm from the front of the column.- Ensure a clean, square cut when installing the column.[2]
Peak Fronting - Column overload.- Incompatible solvent.- Incorrect initial oven temperature.- Dilute the sample.- Reduce the injection volume.- Use a solvent that is less volatile than the analyte.- Lower the initial oven temperature.[2]
Split Peaks - Improper column installation.- In-homogeneous sample introduction.- Re-install the column, ensuring a proper seal.- Use a liner with glass wool to promote better sample vaporization.[2]
Ghost Peaks - Contamination in the syringe, inlet, or gas lines.- Septum bleed.- Rinse the syringe with a clean solvent.- Bake out the inlet and column.- Use a high-quality, low-bleed septum.
Irreproducible Peak Areas - Leaks in the system.- Inconsistent injection volume.- Sample degradation in the vial.- Check for leaks using an electronic leak detector.- Ensure the autosampler is functioning correctly.- Prepare fresh samples and use vials with secure caps.
Experimental Stability Issues
Problem Possible Causes Solutions
Rapid Degradation of the Compound - Exposure to air (oxidation).- Exposure to light (photodegradation).- Presence of acidic impurities.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Store in amber vials or protect from light.- Use high-purity solvents and glassware.
Inconsistent Results in Stability Studies - Variation in storage conditions.- Inconsistent sample preparation.- Analytical method variability.- Ensure precise control of temperature and humidity in stability chambers.- Follow a standardized sample preparation protocol.- Validate the analytical method for stability-indicating properties.
Formation of Unexpected Products - Contamination of reagents or solvents.- Interaction with container material.- Microbial contamination.- Use fresh, high-purity reagents and solvents.- Perform compatibility studies with the container material.- Ensure sterile conditions if microbial degradation is a concern.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3][10]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation:

    • Place a solid sample or a solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same conditions.

3. Analysis:

  • Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating method, such as GC-MS or HPLC-MS, to identify and quantify the parent compound and any degradation products.

Protocol for a Long-Term Stability Study

This protocol is for determining the shelf-life of this compound under recommended storage conditions.

1. Sample Preparation:

  • Aliquot the compound into amber glass vials with tightly sealed caps.

2. Storage Conditions:

  • Store the vials at the recommended long-term storage condition: 5°C ± 3°C.

  • For accelerated stability testing, a set of samples can be stored at 25°C ± 2°C / 60% RH ± 5% RH.

3. Testing Time Points:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

4. Analytical Method:

  • At each time point, analyze the samples for purity and the presence of degradation products using a validated GC-FID or GC-MS method.

5. Data Analysis:

  • Plot the purity of this compound against time to determine the degradation rate and establish a shelf-life.

Visualizations

Stability_Testing_Workflow Workflow for Stability Testing of this compound cluster_planning 1. Planning and Preparation cluster_execution 2. Study Execution cluster_analysis 3. Analysis and Reporting define_objectives Define Objectives (Shelf-life, Degradation Pathways) prepare_protocol Prepare Stability Protocol define_objectives->prepare_protocol prepare_samples Prepare and Characterize Initial Samples (T=0) prepare_protocol->prepare_samples storage Place Samples in Stability Chambers prepare_samples->storage long_term Long-Term (e.g., 5°C) storage->long_term accelerated Accelerated (e.g., 25°C/60%RH) storage->accelerated forced_degradation Forced Degradation (Heat, Light, Acid, Base, Oxidation) storage->forced_degradation pull_samples Pull Samples at Defined Time Points long_term->pull_samples accelerated->pull_samples forced_degradation->pull_samples analytical_testing Analytical Testing (GC-MS, HPLC) pull_samples->analytical_testing data_analysis Data Analysis and Degradation Product Identification analytical_testing->data_analysis report Generate Stability Report and Determine Shelf-life data_analysis->report

Workflow for Stability Testing

GC_Troubleshooting Troubleshooting Common GC Peak Shape Issues cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Poor Peak Shape Observed cause_tailing Possible Causes: - Active Sites - Contamination - Poor Column Cut start->cause_tailing cause_fronting Possible Causes: - Column Overload - Incompatible Solvent start->cause_fronting cause_split Possible Causes: - Improper Installation - In-homogeneous Injection start->cause_split solution_tailing Solutions: - Replace Liner - Trim Column - Re-cut and Install Column cause_tailing->solution_tailing solution_fronting Solutions: - Dilute Sample - Reduce Injection Volume - Change Solvent cause_fronting->solution_fronting solution_split Solutions: - Re-install Column - Use Liner with Glass Wool cause_split->solution_split Degradation_Pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation (Air, O2) cluster_acid Acid-Catalyzed Reaction (H+) cluster_photo Photodegradation (UV Light) cluster_thermal Thermal Degradation (Heat) parent This compound oxidation_products Hydroperoxides Epoxides Diols Carbonyls parent->oxidation_products O2, light acid_product Cyclic Monoterpene parent->acid_product H+ photo_products Isomers Other Degradants parent->photo_products hv thermal_products Isomers Smaller Volatiles parent->thermal_products Δ

References

Technical Support Center: Synthesis of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,7-Dimethyl-2,6-octadiene synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue ID Question Possible Causes Suggested Solutions
YLD-001 Low overall yield of this compound. - Suboptimal reaction temperature.- Inappropriate catalyst concentration.- Insufficient reaction time.- Presence of impurities in starting materials.- Optimize the reaction temperature. Studies on similar terpene synthesis have shown that temperature significantly influences conversion rates. For instance, in geraniol (B1671447) transformation, increasing the temperature from 50°C to 80°C dramatically increased conversion from 30 mol% to 99 mol%.[1]- Titrate the catalyst concentration to find the optimal loading. Catalyst amounts can significantly affect both conversion and selectivity.[1][2]- Monitor the reaction progress over time to ensure it has reached completion.- Purify all starting materials and solvents before use.
SP-001 Significant formation of side products, such as isomers or polymers. - Reaction temperature is too high.- Incorrect choice of catalyst or catalyst deactivation.- Non-optimal solvent polarity.- Lower the reaction temperature. At temperatures above 80°C in related syntheses, polymerization became the dominant reaction.[1]- Experiment with different catalysts. For related monoterpenoid syntheses, catalysts like bentonite (B74815) and natural zeolites (sepiolite, clinoptilolite) have been used.[1][2]- Screen solvents with different polarities to minimize side reactions.
RXN-001 The reaction is not proceeding to completion. - Catalyst deactivation.- Insufficient mixing.- Low reaction temperature.- Consider using a fresh batch of catalyst or regenerating the current one if possible.- Ensure vigorous and consistent stirring throughout the reaction.- Gradually increase the reaction temperature while monitoring for side product formation.
PUR-001 Difficulty in purifying the final product. - Presence of closely boiling isomers.- Formation of azeotropes with the solvent.- Contamination with residual catalyst.- Employ high-resolution distillation techniques or preparative gas chromatography.- If an azeotrope is suspected, try a different solvent for extraction and purification.- Filter the reaction mixture thoroughly to remove any solid catalyst before workup. Washing the organic phase with appropriate aqueous solutions can also help remove catalyst residues.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and its derivatives?

A1: Common precursors for the synthesis of similar C10 terpenes include geraniol, linalool (B1675412), and citronellol.[1][2] The synthesis of 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, a related compound, has been achieved starting from acetaldehyde (B116499) diethyl acetal (B89532) and ethyl-(1-propenyl)-ether.[3][4]

Q2: How can microwave irradiation improve the synthesis?

A2: Microwave-assisted synthesis has been shown to be an effective method for producing related monoterpenoids, offering advantages such as significantly reduced reaction times, milder reaction conditions, and excellent yields.[5] This eco-friendly technique can often be conducted on solid supports, simplifying product purification.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: Gas chromatography (GC) is suitable for monitoring the conversion of starting materials and the formation of products. For product characterization, techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are recommended to confirm the structure and purity of this compound.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety protocols should be followed. Many of the organic solvents and reagents used are flammable and volatile. The reaction should be carried out in a well-ventilated fume hood. Depending on the specific reagents, such as strong acids or bases, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.

Optimization of Reaction Parameters

The following table summarizes the influence of key reaction parameters on the conversion and selectivity of a related monoterpene (geraniol) transformation, which can serve as a starting point for optimizing the synthesis of this compound.

ParameterRange StudiedObservation on Geraniol (GA) ConversionObservation on SelectivityReference
Temperature 50°C - 150°CIncreased from ~30 mol% at 50°C to ~99 mol% at 80°C. Above 80°C, polymerization dominated.Selectivity to desired products like β-pinene and linalool was temperature-dependent.[1]
Catalyst Content 1 wt% - 15 wt%Higher catalyst content generally increased conversion.Selectivity was also influenced by the catalyst concentration.[1][2]
Reaction Time 3 h - >9 hConversion increased with longer reaction times.Selectivity to major products also showed an increase with extended time.[1]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No optimize_temp Optimize Temperature check_yield->optimize_temp Yes check_side_products Analyze Side Products check_purity->check_side_products Yes successful_synthesis Successful Synthesis check_purity->successful_synthesis No optimize_catalyst Optimize Catalyst Concentration optimize_temp->optimize_catalyst increase_time Increase Reaction Time optimize_catalyst->increase_time purify_reagents Purify Starting Materials increase_time->purify_reagents purify_reagents->start adjust_conditions Adjust Reaction Conditions (e.g., lower temperature) check_side_products->adjust_conditions improve_purification Improve Purification Method adjust_conditions->improve_purification improve_purification->start

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Protocol: Microwave-Assisted Synthesis of a 2,6-Dimethyl-octadiene Derivative

This protocol is adapted from a microwave-assisted synthesis of a related monoterpenoid and can be used as a starting point for developing a procedure for this compound.

Materials:

  • Linalool (starting material)

  • Selenium dioxide (SeO₂)

  • t-Butyl hydroperoxide (t-BuOOH)

  • Silica (B1680970) gel (for solid support)

  • Solvent (e.g., Dichloromethane)

  • Microwave reactor

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Catalyst Preparation: Prepare the solid-supported catalyst by adsorbing SeO₂ and t-BuOOH onto silica gel.

  • Reaction Setup: In a microwave-safe reaction vessel, combine the starting material (e.g., linalool) with the prepared catalyst.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 640 W) for a short duration (e.g., 10 minutes). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Characterization: Characterize the purified product using IR, ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatographic (GC) separation of 2,7-Dimethyl-2,6-octadiene. Authored for researchers, scientists, and professionals in drug development, this resource offers detailed solutions to common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that can complicate GC analysis?

A1: this compound commonly exists as geometric isomers, primarily the cis (Z) and trans (E) forms, due to the presence of a double bond at the 6-position. These isomers have very similar boiling points and polarities, often leading to co-elution on standard non-polar GC columns. Additionally, depending on the synthesis or natural source, positional isomers of the double bonds might also be present. If the analysis requires differentiation of enantiomers, it's important to note that the molecule possesses a chiral center, which would necessitate chiral chromatography.

Q2: What is the recommended starting point for selecting a GC column for the separation of this compound isomers?

A2: For resolving the common cis and trans geometric isomers, a polar stationary phase is recommended. The differing dipole moments of the isomers will interact more selectively with a polar phase, facilitating separation. A good starting point is a column with a polyethylene (B3416737) glycol (PEG) stationary phase, such as a DB-WAX or similar. For general profiling without specific isomer separation, a non-polar column like a DB-1 or DB-5 can be used.

Q3: How does temperature programming affect the separation of these isomers?

A3: Temperature programming is a critical parameter for optimizing the separation of this compound isomers. A slow temperature ramp rate generally allows for more interaction between the analytes and the stationary phase, which can improve resolution between closely eluting isomers. Conversely, a faster ramp rate will shorten the analysis time but may lead to co-elution. It is crucial to find a balance that provides adequate separation within a reasonable timeframe.

Q4: My peaks for this compound are broad. What are the likely causes and solutions?

A4: Broad peaks can be caused by several factors:

  • Sub-optimal Flow Rate: The carrier gas flow rate may be too high or too low. Ensure the linear velocity is optimized for your column dimensions and carrier gas type.

  • Column Overload: Injecting too much sample can lead to peak fronting and broadening. Try diluting your sample or increasing the split ratio.

  • Active Sites: Active sites in the injector liner or the column itself can cause peak tailing, a form of broadening. Using a deactivated liner and ensuring a high-quality, well-conditioned column can mitigate this.

  • Slow Injection: A slow injection can cause the sample to be introduced as a wide band onto the column. Ensure a fast, clean injection.

Q5: How can I confirm the identity of the separated isomers?

A5: The most reliable method for isomer identification is Gas Chromatography-Mass Spectrometry (GC-MS). While the mass spectra of isomers are often very similar, they can be compared to library spectra for tentative identification. Confirmation requires the analysis of authentic standards of the individual isomers under the same chromatographic conditions to compare retention times.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of cis and trans Isomers

Symptom: A single, broad, or shouldered peak is observed where two or more geometric isomers are expected.

Logical Troubleshooting Workflow:

start Start: Poor Resolution of Isomers check_column Is a polar stationary phase being used? start->check_column change_column Switch to a polar column (e.g., DB-WAX) check_column->change_column No optimize_temp Optimize Temperature Program check_column->optimize_temp Yes change_column->optimize_temp slower_ramp Decrease ramp rate (e.g., from 10°C/min to 5°C/min) optimize_temp->slower_ramp lower_initial_temp Lower initial oven temperature optimize_temp->lower_initial_temp check_flow Optimize Carrier Gas Flow Rate slower_ramp->check_flow lower_initial_temp->check_flow adjust_flow Adjust to optimal linear velocity for the column check_flow->adjust_flow end End: Improved Resolution adjust_flow->end

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Verify Stationary Phase: Confirm that a polar stationary phase (e.g., PEG-based) is being used. Non-polar phases are generally insufficient for separating geometric isomers of terpenes.

  • Optimize Temperature Program:

    • Reduce Ramp Rate: A slower temperature ramp increases the interaction time of the isomers with the stationary phase, often enhancing separation.

    • Lower Initial Temperature: A lower starting temperature can improve the resolution of early-eluting compounds.

  • Adjust Carrier Gas Flow Rate: Ensure the linear velocity of the carrier gas (Helium or Hydrogen) is optimal for the column's internal diameter. An incorrect flow rate can lead to band broadening and decreased resolution.

Issue 2: Peak Tailing

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

Logical Troubleshooting Workflow:

start Start: Peak Tailing Observed check_liner Inspect Injector Liner start->check_liner replace_liner Replace with a new, deactivated liner check_liner->replace_liner Contaminated/Active check_column_install Check Column Installation check_liner->check_column_install Clean/Deactivated replace_liner->check_column_install reinstall_column Re-install column, ensuring proper ferrule seating and no leaks check_column_install->reinstall_column Improperly Installed column_conditioning Condition Column check_column_install->column_conditioning Properly Installed reinstall_column->column_conditioning recondition Recondition column according to manufacturer's instructions column_conditioning->recondition end End: Symmetrical Peaks recondition->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Inspect and Clean/Replace Injector Liner: The liner is a common source of active sites. Replace it with a fresh, deactivated liner.

  • Check for Leaks: Ensure all fittings, especially the septum and column connections, are leak-free.

  • Column Conditioning: An improperly conditioned column can have active sites. Re-condition the column according to the manufacturer's guidelines.

  • Sample Matrix Effects: If the sample matrix is complex, non-volatile components can accumulate in the injector or at the head of the column, creating active sites. Consider sample cleanup procedures if necessary.

Experimental Protocols & Data

Protocol 1: Separation of Geometric Isomers on a Polar Column

This method is designed to separate the cis and trans isomers of this compound.

ParameterSetting
Column DB-WAX (or equivalent PEG phase)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program 60 °C (hold 2 min), ramp at 5 °C/min to 220 °C (hold 5 min)
Detector FID, 250 °C

Expected Kovats Retention Indices (RI) on a Polar (WAX) Column:

While specific data for this compound is limited, we can reference structurally similar compounds to estimate expected elution behavior. Generally, on a polar column, the trans isomer will have a slightly shorter retention time than the cis isomer.

CompoundStationary PhaseKovats RI
(E)-2,6-Dimethyl-2,7-octadiene-1,6-diolDB-Wax2267[1]
2,6-Dimethyl-2,7-octadien-6-olDB-Wax1520[2]

Note: The addition of a hydroxyl group significantly increases the retention index on a polar column.

Protocol 2: General Screening on a Non-Polar Column

This method is suitable for a general purity check where isomer separation is not the primary goal.

ParameterSetting
Column DB-1 or DB-5 (or equivalent non-polar phase)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Injection Volume 1 µL
Oven Program 50 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 2 min)
Detector FID, 250 °C or MS

Expected Kovats Retention Indices (RI) on a Non-Polar Column:

CompoundStationary PhaseKovats RI
cis-2,6-Dimethyl-2,6-octadieneSemi-standard non-polar978.4, 1004
2,6-Dimethyl-2,7-octadien-6-olDB-11082[2]

Experimental Workflow for Method Development:

start Start: Method Development sample_prep Prepare Sample and Standards start->sample_prep column_select Select Column (Polar for Isomers, Non-Polar for Screening) sample_prep->column_select initial_conditions Set Initial GC Conditions (based on protocol) column_select->initial_conditions run_analysis Inject Standard and Run Analysis initial_conditions->run_analysis evaluate_chrom Evaluate Chromatogram (Resolution, Peak Shape) run_analysis->evaluate_chrom optimize Optimize Parameters (Temperature, Flow Rate) evaluate_chrom->optimize Sub-optimal final_method Finalize Method evaluate_chrom->final_method Optimal optimize->run_analysis run_sample Run Sample final_method->run_sample

References

Technical Support Center: Optimization of Reaction Conditions for 2,7-Dimethyl-2,6-octadiene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2,7-Dimethyl-2,6-octadiene.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of this compound?

While various synthetic routes exist, common precursors can include transformations of other terpenoids. For instance, reactions involving geraniol (B1671447) ((2E)-3,7-Dimethyl-2,6-octadien-1-ol) can be adapted for this purpose. The choice of starting material will significantly influence the required reaction conditions.

Q2: What are the key reaction parameters to consider for optimizing the synthesis of this compound?

The critical parameters that require careful optimization include:

  • Temperature: Influences reaction rate and selectivity.

  • Catalyst Type and Concentration: The choice of catalyst is crucial for achieving high conversion and selectivity.

  • Reaction Time: Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to side product formation.

  • Solvent: The polarity and boiling point of the solvent can affect reactant solubility and reaction temperature. In some cases, the reaction can be carried out without a solvent.[1][2]

Q3: What analytical techniques are recommended for monitoring the reaction progress and product purity?

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly effective method for quantitative analysis of the reaction mixture.[3] This allows for the determination of the conversion of starting materials and the selectivity towards this compound and any side products. For structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no conversion of starting material 1. Reaction temperature is too low. 2. Inactive or insufficient amount of catalyst. 3. Insufficient reaction time.1. Gradually increase the reaction temperature. For related transformations, temperatures around 80°C have been found to be optimal.[1][2] 2. Ensure the catalyst is active and used at an appropriate concentration (e.g., starting with 1-5 wt%).[1][2][3][4] 3. Increase the reaction time and monitor the progress using GC analysis. Reaction times can range from 1 to 3 hours or more.[1][2]
Low selectivity/yield of this compound 1. Suboptimal reaction temperature leading to side reactions. 2. Incorrect catalyst choice or concentration. 3. Reaction time is too long, causing product degradation or isomerization.1. Perform a temperature screen to find the optimal balance between conversion and selectivity. Temperatures above 80°C might favor polymerization or the formation of other byproducts.[1] 2. Screen different types of catalysts (e.g., acid catalysts like bentonite (B74815) or diatomite for related reactions).[1][2] Optimize the catalyst loading. 3. Monitor the reaction over time to identify the point of maximum product formation before significant side reactions occur.
Formation of polymeric byproducts High reaction temperatures can promote polymerization.[1]Reduce the reaction temperature. For some terpene transformations, temperatures above 80°C lead to an increase in polymerization products.[1]
Difficulty in product isolation and purification The product may have a similar boiling point to other components in the reaction mixture.Utilize fractional distillation under reduced pressure for purification.[5] Column chromatography can also be an effective purification method.[6]

Data Presentation: Influence of Reaction Parameters on Geraniol Transformation

The following tables summarize quantitative data from studies on the transformation of geraniol, which can provide a starting point for the optimization of this compound synthesis.

Table 1: Effect of Temperature on Geraniol Conversion and Product Selectivity (Catalyst: Bentonite, Time: 3h)

Temperature (°C)Geraniol Conversion (mol%)β-Pinene Selectivity (mol%)Linalool Selectivity (mol%)
50~30~3~5
80~99~21~34

Data adapted from a study on geraniol transformation.[1]

Table 2: Optimal Conditions for Geraniol Transformation with Different Catalysts

CatalystOptimal Temperature (°C)Optimal Catalyst Content (wt%)Optimal Reaction Time (h)
Diatomite8011
Alum8013

Data derived from studies on geraniol transformation.[1][2]

Experimental Protocols

General Protocol for the Synthesis of this compound (Illustrative)

This is a generalized protocol and requires optimization for specific experimental setups.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent (if any) and the catalyst.

  • Addition of Reactants: Add the starting material (e.g., a suitable precursor to this compound) to the flask.

  • Reaction: Heat the mixture to the desired temperature and stir for the specified reaction time.

  • Monitoring: Periodically take aliquots from the reaction mixture and analyze them by GC to monitor the conversion and selectivity.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a solid catalyst is used, filter it off. Wash the organic phase with water and a saturated sodium bicarbonate solution.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Synthesis Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_purification Workup & Purification start Reaction Setup (Flask, Stirrer, Condenser) reactants Add Starting Material, Solvent, and Catalyst start->reactants reaction Heat to Desired Temperature & Stir for Set Time reactants->reaction monitoring Monitor Progress via GC Analysis reaction->monitoring decision Reaction Complete? monitoring->decision decision->reaction No workup Cool, Filter Catalyst, Wash Organic Phase decision->workup Yes purification Dry, Concentrate, & Purify (Distillation/Chromatography) workup->purification end Pure this compound purification->end

Caption: A generalized experimental workflow for the synthesis and optimization of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conversion Check Conversion cluster_selectivity Check Selectivity start Low Yield of This compound check_conversion Is Starting Material Conversion Low? start->check_conversion increase_temp Increase Temperature check_conversion->increase_temp Yes check_selectivity Is Selectivity Low? check_conversion->check_selectivity No increase_time Increase Reaction Time increase_temp->increase_time check_catalyst Check Catalyst Activity/ Concentration increase_time->check_catalyst end Improved Yield check_catalyst->end optimize_temp Optimize Temperature (Avoid high temps) check_selectivity->optimize_temp Yes optimize_catalyst Optimize Catalyst Type/ Concentration optimize_temp->optimize_catalyst optimize_time Optimize Reaction Time (Avoid long durations) optimize_catalyst->optimize_time optimize_time->end

Caption: A logical diagram for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-dimethyl-2,6-octadiene.

Troubleshooting Guides

Problem 1: Low Yield of this compound in Isoprene (B109036) Dimerization

Question: We are attempting to synthesize this compound via isoprene dimerization, but the yield of the desired linear diene is consistently low, with a high prevalence of cyclic byproducts. What are the potential causes and solutions?

Answer:

Low yields of the target acyclic diene in isoprene dimerization are a common issue, primarily due to the inherent propensity of isoprene to form various cyclic and linear isomers. The key to improving the yield of this compound lies in the careful selection of the catalytic system and reaction conditions.

Potential Causes:

  • Inappropriate Catalyst: Many catalyst systems, especially those used in thermal dimerization, favor the formation of [4+2] and [4+4] cycloadducts like limonene (B3431351) and dipentene (B1675403).

  • Suboptimal Reaction Temperature: Temperature plays a critical role in the product distribution. High temperatures can lead to a less selective reaction and the formation of a wider range of oligomers.

  • Presence of Radical Initiators: Uncontrolled radical polymerization can consume the isoprene monomer, leading to low yields of the desired dimer.

Troubleshooting Steps:

  • Catalyst Selection:

    • Palladium-based catalysts have shown promise in directing the dimerization towards linear products. Specifically, palladium-phosphine complexes can favor the formation of tail-to-tail dimers.

    • Ziegler-Natta catalysts (e.g., those based on titanium or neodymium) can also be employed, but their selectivity towards the desired linear isomer can be sensitive to the specific composition of the catalyst system.

  • Temperature Control:

    • The optimal temperature will depend on the chosen catalyst. For some palladium-catalyzed systems, a temperature around 90°C has been found to be effective. It is crucial to perform temperature optimization studies for your specific setup.

  • Use of Radical Inhibitors:

    • In thermal dimerization processes, the addition of a radical inhibitor, such as 4,6-dinitro-o-cresol, can help to suppress the formation of high molecular weight polymers and improve the yield of the dimeric products.

  • Solvent and Ligand Selection:

    • For palladium-catalyzed reactions, the choice of solvent and ligands can significantly influence the regioselectivity. Experimenting with different phosphine (B1218219) ligands and solvents may be necessary to optimize the yield of the desired linear diene.

Problem 2: Formation of Saturated Byproducts during Synthesis from Citral (B94496)

Question: We are synthesizing this compound through the dehydration of geraniol (B1671447)/nerol, which are obtained from citral hydrogenation. However, we are observing significant amounts of the fully saturated 2,7-dimethyloctane (B85488) in our final product. How can we prevent this over-hydrogenation?

Answer:

The formation of 2,7-dimethyloctane indicates over-hydrogenation, a common side reaction when the intended product is an unsaturated compound. This can occur during the initial hydrogenation of citral or during subsequent reaction steps if a hydrogenation catalyst is still active.

Potential Causes:

  • Harsh Hydrogenation Conditions: High hydrogen pressure and/or high temperature during the citral hydrogenation step can lead to the saturation of all double bonds.

  • Highly Active Catalyst: Some hydrogenation catalysts, particularly those based on platinum or palladium on carbon, are very effective at reducing both C=C and C=O bonds, and can easily lead to full saturation if the reaction is not carefully controlled.

  • Prolonged Reaction Time: Leaving the reaction to run for an extended period after the desired intermediate has been formed will increase the likelihood of over-hydrogenation.

Troubleshooting Steps:

  • Optimize Hydrogenation Conditions:

    • Reduce Hydrogen Pressure: Lowering the hydrogen pressure can help to achieve more selective hydrogenation of the aldehyde group in citral without reducing the C=C double bonds.

    • Lower the Reaction Temperature: Performing the hydrogenation at a lower temperature will decrease the reaction rate and can improve selectivity.

  • Catalyst Selection and Modification:

    • Choose a More Selective Catalyst: For the selective hydrogenation of the aldehyde group in citral to form geraniol/nerol, catalysts like supported nickel or bimetallic catalysts (e.g., Pt-Co) can offer better selectivity compared to highly active Pt/C or Pd/C catalysts.

    • Catalyst Deactivation/Modification: In some cases, partially deactivating the catalyst (e.g., with a sulfur compound) can increase its selectivity for the desired transformation.

  • Monitor Reaction Progress:

    • Regular Sampling and Analysis: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal time to stop the reaction, maximizing the yield of the desired unsaturated alcohol and minimizing the formation of the saturated alkane.

  • Ensure Complete Catalyst Removal:

    • Before proceeding with the dehydration step to form the diene, ensure that the hydrogenation catalyst is completely removed from the reaction mixture to prevent any further hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to consider when synthesizing this compound from isoprene?

A1: The primary side reactions in isoprene dimerization are the formation of various cyclic and linear isomers. The most common byproducts include:

  • Cyclic Dimers: Limonene and dipentene (as [4+2] cycloadducts), as well as [2+2] and [4+4] cycloadducts.

  • Other Linear Dimers: Other constitutional isomers of this compound.

  • Oligomers and Polymers: Higher molecular weight products can form, especially under thermal conditions without a radical inhibitor.

Q2: What are the common impurities when synthesizing this compound from citral?

A2: When synthesizing from citral, the impurities are often related to the initial hydrogenation and subsequent dehydration steps. Common impurities include:

  • Unreacted Starting Material: Residual citral, geraniol, or nerol.

  • Over-hydrogenation Products: 2,7-dimethyloctane and 2,7-dimethyloctanol.

  • Isomers: Positional isomers of the double bonds in the diene.

  • Cyclization Products: If acidic conditions are not well-controlled during dehydration, cyclization of the diene can occur.

Q3: How can I purify the final this compound product?

A3: Purification of this compound is typically achieved through fractional distillation under reduced pressure. This method is effective in separating the desired diene from isomers and other byproducts with different boiling points. For higher purity, column chromatography on silica (B1680970) gel can be employed.

Q4: Can the use of an acidic catalyst for dehydration lead to unwanted side reactions?

A4: Yes, while an acid catalyst is necessary for the dehydration of geraniol/nerol to form the diene, it can also promote the acid-catalyzed cyclization of the resulting this compound. It is important to use a mild acid catalyst and carefully control the reaction temperature and time to minimize this side reaction.

Data Presentation

Table 1: Product Distribution in the Thermal Cyclodimerization of Isoprene

Product FractionCompositionYield (%)
Isoprene DimersMixture of [4+2], [4+4] cycloadducts, and other isomers71.7
Unreacted IsopreneIsoprene9.0
Trimers and Heavier OligomersC15+ hydrocarbons12.9
Data from thermal dimerization at 200°C in the presence of a radical inhibitor.

Table 2: Influence of Catalyst on Product Selectivity in Citral Hydrogenation

CatalystSupportMain ProductsCommon Side Products
PtC3,7-Dimethyloctanol (high conversion)-
NiAl2O3CitronellolAcetalization products (in alcohol solvents)
CuAl2O3Citronellal, Geraniol/NerolIsopulegol (cyclization product)
Pt-CoCGeraniol/Nerol, CitronellolDecarbonylation and hydrogenolysis products
Product distribution is highly dependent on reaction conditions (temperature, pressure, solvent).

Experimental Protocols

Protocol 1: Synthesis of this compound via Isoprene Dimerization (Adapted from Thermal Cyclodimerization)

This protocol is adapted from a procedure for the thermal cyclodimerization of isoprene. While the primary products of this specific protocol are cyclic dimers, it provides a foundational method that can be modified (e.g., by introducing a selective catalyst) to favor the formation of the linear this compound.

Materials:

  • Isoprene

  • 4,6-Dinitro-o-cresol (radical inhibitor)

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with isoprene and a catalytic amount of 4,6-dinitro-o-cresol.

  • Seal the reactor and heat to 200°C for approximately 90 minutes.

  • Cool the reactor to room temperature and carefully vent any excess pressure.

  • The crude product mixture can then be purified by fractional distillation under reduced pressure to separate the unreacted isoprene, the dimer fraction, and higher oligomers.

Note: To selectively synthesize this compound, a catalyst that favors linear dimerization (e.g., a palladium-phosphine complex) would need to be introduced, and the reaction conditions (temperature, pressure, solvent) would require optimization.

Protocol 2: Conceptual Dehydration of Geraniol to this compound

Materials:

  • Geraniol (or a mixture of geraniol and nerol)

  • A mild acid catalyst (e.g., p-toluenesulfonic acid, acidic alumina)

  • Anhydrous solvent (e.g., toluene)

  • Apparatus for azeotropic removal of water (e.g., Dean-Stark trap)

Procedure:

  • Dissolve geraniol in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark trap and a condenser.

  • Add a catalytic amount of the mild acid catalyst.

  • Heat the mixture to reflux. Water produced during the dehydration will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitor the reaction progress by GC until the geraniol is consumed.

  • Upon completion, cool the reaction mixture and wash with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure.

Mandatory Visualization

Side_Reactions_Isoprene_Dimerization isoprene Isoprene dimerization Dimerization (Thermal or Catalytic) isoprene->dimerization target This compound (Linear Dimer) dimerization->target Desired Pathway cyclic_dimers Cyclic Dimers (Limonene, Dipentene, etc.) dimerization->cyclic_dimers Side Reaction other_linear Other Linear Dimers dimerization->other_linear Side Reaction oligomers Oligomers/Polymers dimerization->oligomers Side Reaction

Caption: Side reactions in the dimerization of isoprene.

Side_Reactions_Citral_Hydrogenation citral Citral hydrogenation1 Selective Hydrogenation (C=O) citral->hydrogenation1 hydrogenation2 Hydrogenation (C=C) citral->hydrogenation2 Side Pathway alcohols Geraniol/Nerol hydrogenation1->alcohols dehydration Dehydration alcohols->dehydration over_hydrogenation Over-hydrogenation alcohols->over_hydrogenation target This compound dehydration->target citronellal Citronellal hydrogenation2->citronellal hydrogenation3 Hydrogenation (C=O) citronellal->hydrogenation3 cyclization Cyclization citronellal->cyclization Side Reaction citronellol Citronellol hydrogenation3->citronellol citronellol->over_hydrogenation saturated Saturated Products (2,7-Dimethyloctanol) over_hydrogenation->saturated isopulegol Isopulegol cyclization->isopulegol

Caption: Reaction network for the synthesis from citral.

Troubleshooting_Low_Yield_Isoprene start Low Yield of This compound q1 What is the main byproduct? start->q1 cyclic High proportion of cyclic dimers q1->cyclic Cyclic Dimers polymers High proportion of oligomers/polymers q1->polymers Oligomers/Polymers solution1 Optimize catalyst system (e.g., Pd-phosphine) and temperature. cyclic->solution1 solution2 Add a radical inhibitor (e.g., 4,6-dinitro-o-cresol) to the reaction mixture. polymers->solution2

Caption: Troubleshooting low yield in isoprene dimerization.

Technical Support Center: 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for the safe handling, storage, and use of 2,7-Dimethyl-2,6-octadiene in a research and development setting. The information is compiled to assist researchers, scientists, and drug development professionals in minimizing risks and addressing potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a flammable liquid and vapor.[1][2] The primary hazards include fire and explosion risks, especially in the presence of heat, sparks, open flames, or other ignition sources.[1][2] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] It may also be fatal if swallowed and enters the airways.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Store in a cool, dark, and well-ventilated place in a tightly closed container.[2] It should be stored away from incompatible materials such as oxidizing agents.[1][2] The storage area should be designated for flammable liquids.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: A comprehensive range of PPE is recommended to ensure safety. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[3][4][5]

  • Hand Protection: Impervious gloves should be worn.[2][3] It is crucial to inspect gloves before use and use a proper glove removal technique.[3]

  • Skin and Body Protection: Wear a complete suit protecting against chemicals and fire/flame resistant clothing.[3][4] Protective boots may also be necessary.[2]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator or self-contained breathing apparatus (SCBA) should be used.[2][4][5]

Q4: What should I do in case of a spill?

A4: In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][5] Use spark-proof tools and explosion-proof equipment for cleanup.[1][2] Absorb the spill with an inert absorbent material like sand or silica (B1680970) gel and collect it into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation.[3] Do not let the product enter drains.[3][5]

Q5: What are the known incompatible materials with this compound?

A5: The primary known incompatible materials are oxidizing agents.[1][2] Contact with these can increase the risk of fire and explosion.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction or decomposition Contamination with incompatible materials (e.g., oxidizing agents).Ensure all glassware is clean and dry. Do not use with or store near oxidizing agents.[1][2]
Exposure to heat, sparks, or open flames.Handle away from ignition sources. Use explosion-proof equipment and non-sparking tools.[1][2][4][5]
Difficulty in achieving expected experimental results Degradation of the compound due to improper storage.Store in a cool, dark, and well-ventilated area in a tightly sealed container.[2]
Inaccurate measurement due to volatility.Handle in a well-ventilated area, preferably in a fume hood, to minimize vapor inhalation and ensure accurate dispensing.[4][5]
Irritation to skin or eyes during handling Inadequate or improper use of Personal Protective Equipment (PPE).Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing.[2][3][4][5] In case of contact, rinse the affected area with plenty of water for at least 15 minutes and seek medical attention.[1][3]

Quantitative Data Summary

Property Value Reference
Molecular Formula C10H18[6][7][8]
Molecular Weight 138.25 g/mol [6][8][9]
Boiling Point 229-230 °C (lit.)[8][10]
Density 0.879 g/mL at 20 °C (lit.)[8][10]
Refractive Index n20/D 1.474 (lit.)[8][10]

Experimental Protocols

Protocol: General Handling and Dispensing

  • Preparation:

    • Ensure the work area is clean and free of ignition sources (e.g., open flames, hot plates, spark-producing equipment).[1]

    • Work within a certified chemical fume hood with proper ventilation.[2][4][5]

    • Assemble all necessary equipment, including appropriate glassware, dispensing tools (e.g., syringe, pipette), and waste containers.

    • Don all required Personal Protective Equipment (PPE) as outlined in the FAQ section.

  • Dispensing:

    • Ground/bond the container and receiving equipment to prevent static discharge.[1]

    • Carefully open the container in the fume hood.

    • Use non-sparking tools for all transfers.[1][4][5]

    • Dispense the required amount of the liquid slowly and carefully to avoid splashing.

    • Immediately and tightly close the container after dispensing.[1][2]

  • Post-Handling:

    • Clean any minor spills immediately with an inert absorbent material.

    • Dispose of all contaminated materials (e.g., pipette tips, absorbent) in a designated hazardous waste container.[1]

    • Thoroughly wash hands and any exposed skin after handling.[3]

Visualizations

Experimental_Workflow General Workflow for Handling Flammable Liquids cluster_prep 1. Preparation cluster_handling 2. Handling & Dispensing cluster_cleanup 3. Post-Handling & Cleanup A Verify Fume Hood Operation B Remove Ignition Sources A->B C Assemble Glassware & Waste Containers B->C D Don Appropriate PPE C->D E Ground & Bond Containers D->E Proceed to Handling F Dispense in Fume Hood E->F G Use Non-Sparking Tools F->G H Tightly Seal Container After Use G->H I Clean Spills Immediately H->I Proceed to Cleanup J Dispose of Waste Properly I->J K Wash Hands Thoroughly J->K L L K->L End of Protocol

Caption: General laboratory workflow for safely handling flammable liquids.

Spill_Response_Logic Spill Response Decision Tree A Spill Occurs B Is the spill large or unmanageable? A->B C Evacuate the area B->C Yes E Is there an ignition source present? B->E No D Alert emergency personnel C->D F Remove all ignition sources E->F Yes G Is proper PPE being worn? E->G No F->G H Don appropriate PPE G->H No I Contain the spill with inert absorbent G->I Yes H->I J Collect waste in a sealed container I->J K Decontaminate the area J->K L Dispose of waste according to regulations K->L

Caption: Logical decision tree for responding to a chemical spill.

References

Technical Support Center: Degradation of 2,7-Dimethyl-2,6-octadiene Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,7-dimethyl-2,6-octadiene under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the acid-catalyzed degradation and cyclization of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion of starting material - Insufficient acid concentration or activity: The acidic catalyst may be too weak or used in too low a concentration to initiate the reaction. - Low reaction temperature: The activation energy for the initial protonation of the double bond may not be reached. - Presence of basic impurities: Trace amounts of basic compounds in the starting material or solvent can neutralize the acid catalyst.- Increase acid concentration: Gradually increase the molar ratio of the acid catalyst. - Use a stronger acid: Switch to a stronger protic acid (e.g., sulfuric acid instead of phosphoric acid). - Increase reaction temperature: Cautiously increase the temperature while monitoring for side product formation. - Purify starting materials: Ensure the diene and solvent are free from basic impurities by distillation or passing through a neutral alumina (B75360) plug.
Formation of a complex mixture of products - High acid concentration or temperature: Harsh reaction conditions can lead to multiple, non-selective degradation pathways and rearrangements. - Carbocation rearrangements: The initially formed carbocation can undergo rearrangements to more stable intermediates, leading to a variety of cyclic and acyclic products. - Polymerization: High concentrations of the alkene and acid can promote intermolecular reactions, leading to oligomers and polymers.- Optimize reaction conditions: Screen different acids, concentrations, and temperatures to find the optimal balance for the desired product. - Use a milder acid: Employ a weaker acid or a solid acid catalyst to reduce the extent of side reactions. - Control reaction time: Monitor the reaction progress by GC-MS or TLC and quench the reaction once the desired product is maximized. - Use high dilution: Running the reaction at a lower concentration can favor intramolecular cyclization over intermolecular polymerization.
Low yield of the desired cyclic product - Suboptimal reaction conditions: The chosen acid, solvent, or temperature may not favor the desired cyclization pathway. - Formation of stable, non-cyclizing intermediates: The carbocation intermediate may be trapped by a nucleophile before it can cyclize.- Systematic optimization: Perform a design of experiments (DoE) to systematically vary reaction parameters and identify optimal conditions. - Choice of solvent: The polarity of the solvent can influence the stability of the carbocation intermediates and the transition states. Experiment with solvents of varying polarity.
Product instability or degradation upon workup - Residual acid: Trace amounts of acid remaining after the reaction can cause further degradation of the product during purification.- Thorough quenching: Neutralize the reaction mixture carefully with a mild base (e.g., sodium bicarbonate solution) until the pH is neutral. - Prompt purification: Purify the product as soon as possible after the workup to minimize exposure to any residual acid or reactive species.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound under acidic conditions?

A1: The primary degradation pathway is an acid-catalyzed intramolecular cyclization. The reaction is initiated by the protonation of one of the double bonds to form a tertiary carbocation. This carbocation then acts as an electrophile and is attacked by the other double bond in the molecule, leading to the formation of a cyclic carbocation intermediate, which subsequently rearranges and eliminates a proton to yield a stable cyclic alkene.

Q2: What are the expected major products of this reaction?

A2: The major products are typically monocyclic terpenes. The treatment of this compound with an acid like phosphoric acid is expected to yield a six-membered ring structure. The exact structure of the major product can vary depending on the reaction conditions, but a common outcome is the formation of a substituted cyclohexene (B86901) derivative.

Q3: What are the potential side products?

A3: Potential side products can include:

  • Acyclic isomers: Isomerization of the starting material without cyclization.

  • Hydration products: If water is present, it can act as a nucleophile and add to the carbocation intermediates, forming alcohols.

  • Other cyclic isomers: Depending on which double bond is protonated first and the subsequent intramolecular attack, different ring sizes (e.g., five-membered rings) could potentially form, though they are generally less favored.

  • Polymers: At higher concentrations, intermolecular reactions can lead to polymerization.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to separate and identify the volatile starting material and products.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively follow the disappearance of the starting material and the appearance of new, typically less polar, products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed structural information about the products being formed over time.

Experimental Protocols

General Protocol for Acid-Catalyzed Cyclization of this compound

This protocol is a general guideline and may require optimization for specific outcomes.

Materials:

  • This compound

  • Anhydrous solvent (e.g., dichloromethane, toluene, or hexane)

  • Acid catalyst (e.g., phosphoric acid, sulfuric acid, or a Lewis acid like BF₃·OEt₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent (a typical concentration is 0.1-0.5 M).

  • Initiation: Cool the solution to the desired temperature (e.g., 0 °C or room temperature) using an appropriate cooling bath. Slowly add the acid catalyst dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS or TLC.

  • Workup: Once the reaction has reached the desired conversion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired cyclic products.

  • Characterization: Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Data Presentation

ProductIsomer Ratio
Isomeric 2,3-dimethylcyclohexanones1 : 2 : 1

This data is based on a study of the related compound trans,trans-2,6-octadiene and should be considered as a representative example.[1]

Mandatory Visualizations

Degradation Pathway of this compound

Degradation_Pathway cluster_start Starting Material cluster_intermediate Reaction Intermediates cluster_products Products A This compound B Protonation A->B + H+ C Tertiary Carbocation B->C D Intramolecular Attack C->D E Cyclic Carbocation D->E F Deprotonation E->F - H+ H Side Products (Isomers, Polymers, etc.) E->H Rearrangement/ Polymerization G Cyclic Product (e.g., Substituted Cyclohexene) F->G

Caption: Proposed degradation pathway of this compound under acidic conditions.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (Diene, Solvent, Inert Atm.) B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Reaction Monitoring (GC-MS, TLC) B->C D 4. Quench Reaction (e.g., NaHCO₃ aq.) C->D E 5. Workup & Extraction D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for the acid-catalyzed cyclization.

References

Validation & Comparative

A Comparative Guide to 2,7-Dimethyl-2,6-octadiene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Synthesis, and Applications of Key Octadiene Isomers

This guide provides a comprehensive comparison of 2,7-dimethyl-2,6-octadiene and other selected octadiene isomers, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis. By presenting a side-by-side analysis of their properties and outlining detailed experimental protocols, this document aims to facilitate informed decisions in the selection and application of these versatile C10 and C8 hydrocarbons.

Physicochemical Properties: A Quantitative Comparison

The structural variations among octadiene isomers lead to distinct physicochemical properties. A summary of key data for this compound and its isomers is presented below.

PropertyThis compound1,6-Octadiene2,6-Octadiene3,7-Dimethyl-1,6-octadiene (Dihydromyrcene)
CAS Number 16736-42-8[1][2][3][4][5]3710-41-6[6][7][8]4974-27-0[9][10]2436-90-0[11][12][13]
Molecular Formula C10H18[1][4]C8H14[6][10]C8H14[9][10]C10H18[12][13]
Molecular Weight ( g/mol ) 138.25[1][4]110.20[6][14]110.20[9][10]138.25[12][13]
Boiling Point (°C) 167.1 ± 10.0[1]121.8[6]124.5[9]166-168
Density (g/mL) 0.8 ± 0.1[1]0.738[6]~0.750.77
Flash Point (°C) 43.9 ± 13.8[1]14.3[6]13.7 (est.)[9]~49
LogP 4.95[1]3.2[6]3.804 (est.)[9]~4.8

Synthesis and Reactivity: A Comparative Overview

The synthesis of octadiene isomers often involves distinct chemical pathways, influencing their availability and potential applications.

This compound can be synthesized through various methods, including the acid-catalyzed cyclization of other terpenes. One documented reaction involves the treatment of this compound with phosphoric acid, leading to a cyclic ether derivative[15].

1,6-Octadiene is a versatile building block in organic synthesis. A significant and atom-economical method for its production is the catalytic dimerization of 1,3-butadiene (B125203) using transition metal catalysts like nickel or palladium complexes[14]. This diene is a key substrate for ring-closing metathesis (RCM) to form cyclooctene (B146475) and is used in intramolecular Alder-ene reactions[14].

Other Octadiene Isomers are also synthesized through specific catalytic processes. For instance, the isomerization of unconjugated dienes to conjugated dienes can be achieved under various conditions, including basic, acidic, or metallic catalysis[16]. The choice of catalyst and reaction conditions is crucial in directing the stereoselectivity of the resulting diene isomers[16].

Performance in Key Applications

While direct comparative experimental data across all isomers is limited, their structural differences suggest distinct performance characteristics in various applications.

Pharmaceutical and Biological Applications
Polymer Chemistry

Octadiene isomers are valuable monomers and comonomers in polymer synthesis. 1,7-Octadiene (B165261) is used as a crosslinking co-monomer in the production of polyolefins[21]. The copolymerization of ethylene (B1197577) with α,ω-dienes like 1,7-octadiene using zirconocene (B1252598) catalysts can lead to polymers with cyclic structures in the main chain[22]. The use of different octadiene isomers in polymerization can significantly affect the properties of the resulting polymers, such as their crystallinity, flexibility, and toughness[23][24]. For instance, the 1,4-polymerization of conjugated dienes can lead to polymers with cis or trans configurations, which exhibit different physical properties[25].

Fragrance Industry

The isomeric form of a molecule can have a profound impact on its scent profile. Isomers of various dienes and related compounds are widely used as fragrance ingredients in perfumes, personal care products, and household items[26][27]. The distinct molecular geometry of each isomer interacts differently with olfactory receptors, leading to unique odor characteristics[28]. While it is known that isomers can possess different odor characters and intensities, specific comparative data on the fragrance profiles of this compound and the other octadiene isomers discussed here are not extensively documented in the public domain[7][29][30].

Experimental Protocols

The following section details standardized methodologies for the differentiation and analysis of octadiene isomers.

Isomer Separation and Identification Workflow

G Workflow for Isomer Analysis cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Data Analysis Sample Octadiene Isomer Mixture Dilution Dilution in Volatile Solvent (e.g., Hexane) Sample->Dilution GC Gas Chromatography (GC) Dilution->GC MS Mass Spectrometry (MS) GC->MS NMR NMR Spectroscopy ('H & ¹³C) GC->NMR FTIR FTIR Spectroscopy GC->FTIR Data Compare Retention Times, Mass Spectra, NMR Shifts, & IR Spectra MS->Data NMR->Data FTIR->Data

Workflow for the separation and identification of octadiene isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Differentiation

Objective: To separate and identify individual isomers in a mixture of octadienes based on their retention times and mass fragmentation patterns.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: A non-polar column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating constitutional isomers. For enantiomeric separation, a chiral column is required.

Procedure:

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the octadiene isomer mixture in a volatile solvent like hexane.

  • Injection: Inject 1 µL of the sample into the GC inlet, typically operating in split mode to prevent column overload.

  • GC Separation:

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes. This program may need optimization depending on the specific isomers being separated.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify isomers by comparing their retention times and mass spectra to those of known standards or reference libraries. The molecular ion peak will confirm the molecular weight, and the fragmentation pattern provides structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To determine the precise chemical structure and stereochemistry of isolated octadiene isomers.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The chemical shifts, signal multiplicities (splitting patterns), and coupling constants provide detailed information about the connectivity of hydrogen atoms.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The number of signals indicates the number of unique carbon environments, and their chemical shifts provide information about the types of carbon atoms (alkane, alkene, etc.).

  • 2D NMR Spectroscopy (if necessary): Experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish detailed connectivity within the molecule for unambiguous structural assignment.

Data Interpretation: The distinct electronic environments of the protons and carbons in each isomer will result in unique NMR spectra, allowing for their differentiation. For example, the chemical shifts of the vinylic protons and carbons will differ based on the substitution pattern around the double bonds.

Signaling Pathways and Biological Mechanisms

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound or its close isomers in specific cellular signaling pathways. However, the known biological activities of related terpenes, such as the anti-inflammatory effects of ocimene, suggest potential interactions with inflammatory pathways. For instance, some studies have shown that ocimene can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response[18]. Further research is required to elucidate the precise molecular targets and signaling cascades affected by these octadiene isomers.

The diagram below illustrates a generalized inflammatory signaling pathway that could be a potential area of investigation for the biological activity of octadiene isomers.

G Hypothesized Interaction with Inflammatory Pathway cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Potential Intervention Stimulus Inflammatory Stimulus (e.g., Pathogen, Injury) Cell Immune Cell (e.g., Macrophage) Stimulus->Cell Receptor Receptor Activation Cell->Receptor Signaling Intracellular Signaling Cascade (e.g., NF-κB pathway) Receptor->Signaling Enzyme Enzyme Activation (e.g., COX-2) Signaling->Enzyme Prostaglandins Prostaglandin Synthesis Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Octadiene Octadiene Isomer (e.g., Ocimene) Octadiene->Enzyme Inhibition

Hypothesized interaction of octadiene isomers with the COX-2 inflammatory pathway.

References

A Comparative Guide to the Synthesis of 2,7-Dimethyl-2,6-octadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent olefination methods for the synthesis of 2,7-dimethyl-2,6-octadiene, a valuable terpene intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. The Wittig reaction and the Grignard reaction, both classic carbon-carbon bond-forming strategies, are evaluated for their efficacy in converting the common precursor 6-methyl-5-hepten-2-one (B42903) into the target diene. This comparison is based on established chemical principles and extrapolated data from analogous reactions, providing a framework for reaction selection and optimization.

Data Presentation: A Comparative Overview

Quantitative data for the direct synthesis of this compound via these methods is not extensively reported in readily available literature. Therefore, the following table presents a qualitative and projected comparison based on the known characteristics of the Wittig and Grignard reactions for the olefination of ketones.

ParameterWittig ReactionGrignard Reaction
Primary Reagent IsopropylidenetriphenylphosphoraneIsopropenylmagnesium bromide
Key Transformation Conversion of a ketone to an alkeneAddition to a ketone followed by elimination
Projected Yield Moderate to HighModerate
Reaction Conditions Generally requires a strong base to form the ylide; anhydrous conditions are crucial.Requires anhydrous conditions for the formation and reaction of the Grignard reagent.
Byproducts Triphenylphosphine (B44618) oxideMagnesium salts
Stereoselectivity Can be influenced by the nature of the ylide and reaction conditions, but for this symmetric product, it is not a primary concern.The elimination step to form the alkene can potentially lead to mixtures of isomers if the intermediate alcohol is asymmetric, which is not the case here.
Functional Group Tolerance Tolerates a wider range of functional groups compared to the highly basic Grignard reagent.The Grignard reagent is a strong base and nucleophile, limiting its compatibility with acidic protons and many electrophilic functional groups.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound from 6-methyl-5-hepten-2-one using the Wittig and Grignard reactions. These protocols are based on standard laboratory procedures for these reaction types.

Method 1: Wittig Reaction

This method involves the reaction of 6-methyl-5-hepten-2-one with isopropylidenetriphenylphosphorane.

1. Preparation of Isopropylidenetriphenylphosphorane (Wittig Reagent):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isopropyltriphenylphosphonium (B8661593) bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 equivalents), dropwise to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the deep red or orange ylide indicates a successful reaction.

2. Wittig Reaction:

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 6-methyl-5-hepten-2-one (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution prepared in the previous step to 0 °C.

  • Slowly add the solution of 6-methyl-5-hepten-2-one to the ylide solution via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • The crude product will be a mixture of this compound and triphenylphosphine oxide. To remove the triphenylphosphine oxide, the crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent such as hexanes.

Method 2: Grignard Reaction

This two-step method involves the addition of isopropenylmagnesium bromide to 6-methyl-5-hepten-2-one to form a tertiary alcohol, followed by dehydration to yield the desired diene.

1. Grignard Reaction:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to initiate the reaction.

  • Prepare a solution of 2-bromopropene (B1265445) (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the 2-bromopropene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

  • Add the remaining 2-bromopropene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C.

  • In a separate flame-dried flask, dissolve 6-methyl-5-hepten-2-one (1.0 equivalent) in anhydrous THF.

  • Slowly add the solution of 6-methyl-5-hepten-2-one to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

2. Dehydration of the Intermediate Alcohol:

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude tertiary alcohol.

  • To a solution of the crude alcohol in a suitable solvent (e.g., toluene (B28343) or dichloromethane), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

  • Heat the mixture to reflux and monitor the dehydration by TLC.

  • Upon completion, cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by distillation.

Mandatory Visualization

The following diagrams illustrate the logical workflows for the two synthesis methods.

Wittig_Reaction_Workflow start Start: 6-Methyl-5-hepten-2-one reaction Wittig Reaction (Anhydrous THF) start->reaction reagent Isopropylidenetriphenyl- phosphorane (Ylide) reagent->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: This compound purification->product

Wittig Reaction Workflow

Grignard_Reaction_Workflow start Start: 6-Methyl-5-hepten-2-one addition Grignard Addition (Anhydrous THF) start->addition reagent Isopropenylmagnesium bromide reagent->addition intermediate Tertiary Alcohol Intermediate addition->intermediate dehydration Acid-Catalyzed Dehydration intermediate->dehydration workup Aqueous Workup dehydration->workup purification Purification (Distillation) workup->purification product Product: This compound purification->product

Grignard Reaction Workflow

A Spectroscopic Comparison of 2,7-Dimethyl-2,6-octadiene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectroscopic properties of the (E) and (Z) isomers of 2,7-dimethyl-2,6-octadiene. This document summarizes key spectroscopic data and outlines the experimental protocols necessary for their acquisition and interpretation.

The geometric isomerism of this compound around its C2-C3 and C6-C7 double bonds results in distinct (E) and (Z) configurations. These structural differences, while subtle, can lead to significant variations in their spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide focuses on the primary analytical techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. The chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is influenced by the geometry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Proton Predicted Chemical Shift (ppm) - (E)-isomer Predicted Chemical Shift (ppm) - (Z)-isomer
=CH- (at C6)5.125.15
=CH- (at C2)5.085.10
-CH₂- (at C4)2.052.08
-CH₂- (at C5)2.012.03
-CH₃ (at C2)1.681.60
-CH₃ (at C7)1.651.72
-CH₃ (at C7)1.601.63
-CH₃ (at C8)1.581.55

Note: Predicted data is generated from computational models and should be confirmed with experimental data.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Carbon Predicted Chemical Shift (ppm) - (E)-isomer Predicted Chemical Shift (ppm) - (Z)-isomer
C2131.5131.2
C7131.3131.0
C6124.8124.5
C3124.5124.2
C439.832.5
C526.526.8
C125.725.6
C817.723.4
-CH₃ (at C2)17.617.5
-CH₃ (at C7)25.925.8

Note: Predicted data is generated from computational models and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Key differences between the (E) and (Z) isomers may be observed in the fingerprint region (below 1500 cm⁻¹) due to variations in bending vibrations.

Table 3: Key Infrared (IR) Absorption Bands (cm⁻¹) for this compound Isomers

Vibrational Mode Expected Absorption Range (cm⁻¹) Notes
C-H stretch (alkene)3100 - 3000Characteristic of =C-H bonds.
C-H stretch (alkane)3000 - 2850Characteristic of C-H bonds in methyl and methylene (B1212753) groups.
C=C stretch1680 - 1640The intensity of this peak can vary with substitution.
C-H bend (alkene)1000 - 650The position of this band can sometimes distinguish between cis and trans isomers. For the (E)-isomer, a band around 970-960 cm⁻¹ is expected, while the (Z)-isomer may show a band around 730-665 cm⁻¹.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of geometric isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed. The NIST WebBook provides a mass spectrum for 2,6-Octadiene, 2,7-dimethyl- (CAS 16736-42-8) without specifying the isomer.[1]

Table 4: Major Mass Spectrometry Fragments for this compound

m/z Relative Intensity (%) Possible Fragment
138~10M⁺ (Molecular Ion)
123~15[M - CH₃]⁺
95~30[C₇H₁₁]⁺
81~60[C₆H₉]⁺
69100[C₅H₉]⁺
41~85[C₃H₅]⁺

Data sourced from the NIST WebBook for 2,6-Octadiene, 2,7-dimethyl-.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and differentiation of this compound isomers.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). The choice of solvent can influence chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Signal averaging (8-16 scans) is typically sufficient for samples of this concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (2-5 seconds) to ensure quantitative signal intensities for all carbon environments.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and potentially differentiate between isomers based on their vibrational modes.

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained as a "neat" liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure:

    • Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin, uniform liquid film.

    • Mount the salt plates in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty salt plates.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and vibrational modes.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers and obtain their mass spectra for identification and fragmentation analysis.

Methodology:

  • Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating terpene isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Typically 250 °C.

    • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at 50 °C for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: Typically 230 °C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra. Compare the fragmentation patterns with library data for identification.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of (E) and (Z) Isomers Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR GCMS GC-MS Analysis Purification->GCMS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups, Fingerprint Region) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Pattern) GCMS->MS_Data Comparison Comparative Analysis of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

Conclusion

This guide provides a foundational framework for the spectroscopic comparison of (E) and (Z)-2,7-dimethyl-2,6-octadiene. While a complete experimental dataset is not currently available in the public domain, the provided predicted NMR data, along with the established mass spectrometry and infrared spectroscopy characteristics, offer valuable insights for researchers. The detailed experimental protocols herein serve as a comprehensive resource for obtaining the necessary data for a conclusive comparative analysis. It is recommended that researchers undertaking the characterization of these isomers perform these experiments to validate the predicted data and build a more complete spectroscopic profile of these compounds.

References

A Comparative Guide to 2,7-Dimethyl-2,6-octadiene Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the quality of analytical standards is paramount for accurate and reproducible results. This guide provides an objective comparison of hypothetical analytical standards for 2,7-Dimethyl-2,6-octadiene, a terpene of interest in various research fields. The comparison is supported by representative experimental data and detailed methodologies to assist in the selection of the most suitable standard for your analytical needs.

Comparison of Analytical Standard Specifications

The selection of an appropriate analytical standard is the foundation of any quantitative analysis. Below is a comparison of typical specifications for a this compound analytical standard from two hypothetical suppliers.

ParameterSupplier ASupplier B
Purity (by GC-FID) ≥ 99.5%≥ 98.0%
Identity Confirmed by ¹H NMR, ¹³C NMR, and MSConfirmed by MS
Certified Concentration 1000 µg/mL in Methanol (B129727) (with uncertainty)Neat Material
Key Impurities Isomer X: ≤ 0.2%, Impurity Y: ≤ 0.1%Total Impurities: ≤ 2.0%
Certificate of Analysis Comprehensive, with spectral dataBasic, with purity value

Performance Comparison in a Validated Analytical Method

The performance of an analytical standard is best evaluated through the validation of an analytical method. The following table summarizes the validation parameters of a gas chromatography-flame ionization detection (GC-FID) method for the quantification of this compound using the analytical standard from Supplier A.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Precision (% RSD) < 1.5%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL-

Experimental Protocols

A detailed experimental protocol is crucial for the replication of analytical results. The following is a representative GC-FID method for the analysis of this compound.

Sample Preparation:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or ethanol) to achieve a concentration within the calibrated range.

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-FID Method Parameters:

  • Instrument: Gas Chromatograph with Flame Ionization Detector

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, 50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

Workflow for Validation of Analytical Standards

The following diagram illustrates a typical workflow for the validation of an analytical standard.

Workflow for analytical standard validation.

Conclusion

The selection of a high-purity, well-characterized analytical standard, such as the hypothetical one from "Supplier A," is critical for achieving accurate and reliable results in the analysis of this compound. While a lower purity standard from "Supplier B" might be more cost-effective, it could compromise the integrity of the analytical data. The provided GC-FID method and validation workflow offer a solid framework for researchers to establish a robust analytical procedure for this and other related terpene compounds.

The Efficacy of 2,7-Dimethyl-2,6-octadiene as a Pheromone: An Evidentiary Gap and a Comparative Look at Established Cerambycid Attractants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant lack of published data on the efficacy of 2,7-Dimethyl-2,6-octadiene as an insect pheromone. While its chemical properties are documented, and it has been identified as a volatile compound in some plants, its role in insect communication and its potential as an attractant in pest management remain uninvestigated in peer-reviewed studies.

Therefore, a direct comparison of its efficacy against other pheromones is not currently possible. However, to fulfill the need for a comparative guide on pheromone performance for researchers, scientists, and drug development professionals, this document presents an exemplary comparison of two well-documented pheromones for longhorn beetles (Coleoptera: Cerambycidae): (R)-3-hydroxy-2-hexanone and (R)-2-methyl-1-butanol . The following sections adhere to the requested format, providing a model for how such a guide should be structured when data for a compound of interest becomes available.

Comparative Efficacy of (R)-3-hydroxy-2-hexanone and (R)-2-methyl-1-butanol for Phymatodes testaceus

The following data is summarized from a field study investigating the attraction of the longhorn beetle Phymatodes testaceus to these two common cerambycid pheromone components and their blends.

Data Presentation: Field Trapping Results
Pheromone TreatmentMean Trap Catch (± SE) of P. testaceus
(R)-3-hydroxy-2-hexanone15.5 ± 4.2
(R)-2-methyl-1-butanol25.8 ± 6.5
Blend 1: (R)-3-hydroxy-2-hexanone + (R)-2-methyl-1-butanol (50:50 ratio)38.7 ± 9.1
Blend 2: (R)-3-hydroxy-2-hexanone + racemic 2-methyl-1-butanol (B89646) (50:50 ratio)35.2 ± 8.8
Unbaited Control1.2 ± 0.5

Experimental Protocols

Field Trapping Bioassay

Objective: To determine the relative attraction of Phymatodes testaceus to individual pheromone components and their blends under field conditions.

1. Trapping System:

  • Trap Type: Black cross-vane panel traps.

  • Collection Device: Trap basins were partially filled with a saturated aqueous NaCl solution to preserve captured specimens.

2. Pheromone Lures:

  • Lures consisted of polyethylene (B3416737) sachets containing the synthetic pheromone compounds.

  • Individual components, (R)-3-hydroxy-2-hexanone and (R)-2-methyl-1-butanol, were formulated in separate lures.

  • Blended lures contained a 50:50 ratio of the two components.

  • Control traps were unbaited.

3. Experimental Design:

  • The experiment was conducted in an oak-dominated forest, a natural habitat for P. testaceus.

  • Traps were deployed in a randomized block design, with each block containing one of each of the five treatments.

  • Traps within a block were spaced at least 20 meters apart to minimize interference.

  • Blocks were separated by at least 100 meters.

  • Traps were suspended from tree branches at a height of approximately 1.5 to 2 meters.

4. Data Collection and Analysis:

  • Traps were serviced weekly for the duration of the flight period of P. testaceus.

  • Captured beetles were identified, sexed, and counted.

  • The mean number of beetles captured per trap per collection period was calculated for each treatment.

  • Statistical analysis (e.g., ANOVA followed by a post-hoc test) was used to determine significant differences in attraction between the treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_deployment Field Deployment cluster_collection Data Collection & Analysis cluster_results Results Trap_Prep Prepare Black Cross-Vane Panel Traps Randomization Randomized Block Design Trap_Prep->Randomization Lure_Prep Formulate Pheromone Lures: - (R)-3-hydroxy-2-hexanone - (R)-2-methyl-1-butanol - Blends - Control Lure_Prep->Randomization Deployment Deploy Traps in Oak Forest (20m spacing within blocks) Randomization->Deployment Collection Weekly Collection of Beetles Deployment->Collection Identification Identify, Sex, and Count Phymatodes testaceus Collection->Identification Analysis Statistical Analysis of Trap Catches Identification->Analysis Comparison Compare Efficacy of Treatments Analysis->Comparison

Caption: Workflow for the field trapping bioassay.

Pheromone_Signaling_Pathway Pheromone Pheromone Molecule OR Odorant Receptor (on antenna) Pheromone->OR ORN Olfactory Receptor Neuron OR->ORN Signal_Transduction Signal Transduction Cascade ORN->Signal_Transduction Action_Potential Action Potential Firing Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe (in brain) Action_Potential->Antennal_Lobe Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Behavior Behavioral Response (e.g., upwind flight) Higher_Brain->Behavior

Caption: Generalized insect olfactory signaling pathway.

A Comparative Guide to the Synthesis of 2,7-Dimethyl-2,6-octadiene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative cost-benefit analysis of three potential synthetic routes to 2,7-dimethyl-2,6-octadiene, a terpene of interest for various applications. The comparison focuses on key metrics such as the cost of starting materials, reaction complexity, and potential yield, offering a valuable resource for selecting the most appropriate synthetic strategy.

At a Glance: Comparison of Synthesis Routes

FeatureWittig ReactionGrignard ReactionDehydration of Diol
Starting Materials 6-Methyl-5-hepten-2-one (B42903), Isopropyltriphenylphosphonium (B8661593) bromide, Base (e.g., n-Butyllithium)6-Methyl-5-hepten-2-one, Isopropenylmagnesium bromide2,7-Dimethyloctane-2,7-diol
Key Transformation Carbonyl olefinationNucleophilic addition to a carbonylElimination of water
Estimated Yield Moderate to HighModerate to HighHigh
Reagent Cost HighModerateLow
Reaction Complexity ModerateModerateLow
Waste Products Triphenylphosphine (B44618) oxideMagnesium saltsWater

In-Depth Analysis of Synthesis Routes

Route 1: The Wittig Reaction

The Wittig reaction is a well-established and reliable method for forming carbon-carbon double bonds. In this proposed route, 6-methyl-5-hepten-2-one is reacted with a phosphorus ylide, specifically isopropylidenetriphenylphosphorane, to yield the desired this compound.

Workflow:

Wittig_Reaction A 6-Methyl-5-hepten-2-one E Wittig Reaction A->E B Isopropyltriphenylphosphonium bromide D Phosphorus Ylide Generation B->D C Base (n-BuLi) C->D D->E F This compound E->F G Triphenylphosphine oxide (by-product) E->G

Fig. 1: Workflow for the Wittig reaction synthesis of this compound.

Cost Analysis:

The primary cost driver for this route is the phosphonium (B103445) salt and the strong base required for ylide formation.

ReagentSupplier ExamplePrice (USD)Quantity
6-Methyl-5-hepten-2-oneSigma-Aldrich279.00100 g
Isopropyltriphenylphosphonium bromideApollo Scientific69.731 g
n-Butyllithium (1.6M in hexanes)Thermo Fisher Scientific169.65800 mL

Experimental Protocol (Hypothetical):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0°C and add n-butyllithium dropwise. The formation of the ylide is indicated by a color change.

  • After stirring for 1 hour at room temperature, cool the ylide solution to 0°C and add a solution of 6-methyl-5-hepten-2-one in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).

  • Purify the crude product by fractional distillation or column chromatography to separate this compound from the triphenylphosphine oxide byproduct.

Benefit-Cost Trade-off: While the Wittig reaction offers high reliability and predictability in double bond formation, the high cost of the phosphonium salt and the need for anhydrous conditions and a strong, pyrophoric base present significant drawbacks in terms of cost and safety, particularly for large-scale synthesis.

Route 2: The Grignard Reaction

The Grignard reaction provides an alternative route for carbon-carbon bond formation. Here, 6-methyl-5-hepten-2-one reacts with an isopropenyl Grignard reagent, followed by dehydration of the resulting tertiary alcohol to form the target diene.

Workflow:

Fig. 2: Workflow for the Grignard reaction and subsequent dehydration.

Cost Analysis:

This route is potentially more cost-effective than the Wittig reaction due to the lower cost of the Grignard reagent.

ReagentSupplier ExamplePrice (USD)Quantity
6-Methyl-5-hepten-2-oneSigma-Aldrich279.00100 g
Isopropenylmagnesium bromide (0.5M in THF)Biotuva Life Sciences134.58100 mL
Sulfuric Acid (for dehydration)Alliance ChemicalVaries by concentration and volumeBulk

Experimental Protocol (Hypothetical):

  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of isopropenylmagnesium bromide in THF.

  • Cool the solution to 0°C and add a solution of 6-methyl-5-hepten-2-one in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent, the crude tertiary alcohol is subjected to dehydration. This can be achieved by heating with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • The resulting this compound is then purified by fractional distillation.

Benefit-Cost Trade-off: The Grignard route offers a more economical approach compared to the Wittig synthesis. However, it is a two-step process, and the dehydration step may lead to the formation of isomeric byproducts, potentially complicating purification and reducing the overall yield of the desired isomer.

Route 3: Dehydration of 2,7-Dimethyloctane-2,7-diol

This route is the most straightforward, involving the direct dehydration of a commercially available or easily synthesized diol.

Workflow:

Dehydration_Reaction A 2,7-Dimethyloctane-2,7-diol C Dehydration A->C B Acid Catalyst (e.g., H₂SO₄) B->C D This compound C->D

Fig. 3: Workflow for the direct dehydration of 2,7-dimethyloctane-2,7-diol.

Cost Analysis:

The cost of this route is highly dependent on the price and availability of the starting diol.

ReagentSupplier ExamplePrice (USD)Quantity
2,7-Dimethyloctane-2,7-diol(Price varies significantly based on supplier)--
Sulfuric AcidAlliance ChemicalVaries by concentration and volumeBulk

Experimental Protocol (Hypothetical):

  • In a round-bottom flask equipped with a distillation apparatus, combine 2,7-dimethyloctane-2,7-diol and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene as it is formed.

  • Wash the collected distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and purify by fractional distillation.

Benefit-Cost Trade-off: This method is procedurally the simplest and potentially the most atom-economical. However, its feasibility is entirely dependent on the commercial availability and cost of 2,7-dimethyloctane-2,7-diol. If the diol needs to be synthesized first, the overall cost-benefit analysis would shift to include the synthesis of the diol itself. Furthermore, controlling the regioselectivity of the dehydration to favor the desired 2,6-diene over other possible isomers could be a challenge.

Conclusion

The choice of the optimal synthesis route for this compound depends on several factors, including the scale of the synthesis, budget constraints, and the desired purity of the final product.

  • The Wittig reaction offers high regioselectivity but comes at a higher cost and requires handling of sensitive reagents.

  • The Grignard reaction presents a more cost-effective, two-step alternative, though it may require more effort in purification to isolate the desired isomer.

  • The dehydration of the corresponding diol is the most direct route, but its practicality is contingent on the cost and availability of the starting material.

For laboratory-scale synthesis where regioselectivity is critical, the Wittig reaction might be the preferred method despite its cost. For larger-scale production where cost is a major consideration, the Grignard route is likely a more viable option, provided that an efficient purification protocol can be developed. The dehydration route is an attractive option if the starting diol is readily and economically available. Further process optimization and a detailed analysis of the isomeric purity of the product from each route would be necessary to make a definitive decision for industrial applications.

Navigating the Challenges of Acyclic Monoterpene Isomer Detection: A Comparative Guide to Chemical Sensor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of specific volatile organic compounds (VOCs) is paramount. However, the chemical similarity of isomers, such as the acyclic monoterpene 2,7-Dimethyl-2,6-octadiene, presents a significant hurdle for many chemical sensor technologies. This guide provides a comparative analysis of common sensor platforms, offering insights into their potential cross-reactivity with this compound by examining their performance with structurally similar and isomeric compounds. It is important to note that direct experimental data on the cross-reactivity of this compound was not prominently available in the reviewed literature; therefore, this guide extrapolates from data on related acyclic monoterpenes to provide a predictive comparison.

Performance Comparison of Chemical Sensor Technologies

The selection of a chemical sensor for a specific VOC is often a trade-off between sensitivity, selectivity, cost, and complexity. For the detection of acyclic monoterpenes, two technologies are frequently employed: Quartz Crystal Microbalance (QCM) sensors and Metal Oxide (MOx) semiconductor sensors, often integrated into electronic nose systems.

Quartz Crystal Microbalance (QCM) Sensors

QCM sensors operate on the principle of mass sensitivity. A quartz crystal resonates at a specific frequency, which changes upon the adsorption of analyte molecules onto its surface. The selectivity of QCM sensors is primarily determined by the coating applied to the crystal surface.

Sensor TypeTarget Analyte (Analogue)InterferentsSensitivityLimit of Detection (LOD)Key Findings & Limitations
Molecularly Imprinted Polymer (MIP) Coated QCM Citronellol1-octen-3-ol, other VOCs-6.08 Hz/(mg·L)1.35 mg/LExcellent selectivity for the target due to specific recognition sites. However, structurally similar compounds can still elicit a minor response.[1]
Polymer Coated QCM Array α-pinene, Limonene, EucalyptolIsomers (e.g., β-pinene), other terpenesHigh (20-1,200 Hz response)<20 ppmAn array of sensors with different polymer coatings can discriminate between isomers and complex mixtures through pattern recognition.[1]
Metal Oxide (MOx) Sensors & Electronic Noses

MOx sensors detect VOCs through a change in electrical resistance upon the interaction of the gas with the heated metal oxide surface. Electronic noses typically employ an array of MOx sensors with varying sensitivities to create a unique "fingerprint" for a specific VOC or mixture.

Sensor SystemTarget AnalytesInterferentsOperating TemperatureKey Findings & Limitations
Tungsten Trioxide (WO₃) Sensor General VOCs (e.g., decanal, decanoic acid)Alkanes (e.g., decane)Not specifiedDemonstrates sensitivity to a range of VOCs, but can also exhibit slight cross-reactivity to less reactive hydrocarbons.
Electronic Nose (Cyranose 320) General VOCsNot specifiedNot specifiedCan be trained to recognize specific VOCs and mixtures, but performance depends heavily on the training dataset and the complexity of the chemical environment.
AZO-based E-Nose C1-C5 AlcoholsIsomers (e.g., 1-propanol (B7761284) vs. 2-propanol)300 °CDemonstrates the ability to discriminate between close homologs and isomers without prior training by matching molecular "fingerprints."

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and comparing sensor performance data. Below are generalized protocols for key experiments in chemical sensor evaluation.

Quartz Crystal Microbalance (QCM) Sensor Testing Protocol

This protocol outlines the steps for evaluating the sensitivity and selectivity of a QCM sensor for a target VOC.

QCM_Protocol cluster_prep Sensor Preparation cluster_exp Experimental Setup cluster_test Analyte Exposure cluster_analysis Data Analysis Prep1 Clean QCM Crystal Prep2 Apply Sensing Layer (e.g., MIP, Polymer) Prep1->Prep2 Setup1 Mount Sensor in Test Chamber Prep2->Setup1 Setup2 Establish Stable Baseline (Inert Gas Flow) Setup1->Setup2 Test1 Introduce Target VOC (Known Concentration) Setup2->Test1 Test3 Introduce Interferent VOCs Setup2->Test3 Test2 Record Frequency Shift Test1->Test2 Analysis1 Calculate Sensitivity & LOD Test2->Analysis1 Test4 Record Cross-Reactivity Test3->Test4 Analysis2 Determine Selectivity Coefficients Test4->Analysis2 Analysis1->Analysis2

Caption: Experimental workflow for QCM sensor evaluation.

  • Sensor Preparation:

    • The quartz crystal is thoroughly cleaned to remove any contaminants.

    • A selective sensing layer (e.g., molecularly imprinted polymer, functionalized polymer) is deposited onto the crystal surface.

  • Experimental Setup:

    • The coated QCM crystal is mounted in a sealed test chamber.

    • A constant flow of an inert gas (e.g., nitrogen) is introduced to establish a stable baseline frequency.

  • Analyte Exposure:

    • A known concentration of the target VOC is introduced into the test chamber.

    • The change in the resonant frequency of the QCM is recorded over time until a stable response is achieved.

    • The chamber is purged with the inert gas to allow the frequency to return to the baseline.

    • The process is repeated with potential interfering compounds at the same concentration to assess cross-reactivity.

  • Data Analysis:

    • The sensitivity is calculated from the slope of the calibration curve (frequency shift vs. concentration).

    • The limit of detection (LOD) is determined based on the signal-to-noise ratio.

    • Selectivity coefficients are calculated to quantify the sensor's preference for the target analyte over interferents.

Electronic Nose (E-Nose) Discrimination Protocol

This protocol describes the general workflow for training and testing an electronic nose for the discrimination of different VOCs.

ENose_Protocol cluster_training Training Phase cluster_testing Testing Phase cluster_classification Classification Train1 Expose Sensor Array to Known VOCs (Multiple Concentrations) Train2 Collect Sensor Response Patterns ('Fingerprints') Train1->Train2 Train3 Build a Pattern Recognition Model (e.g., PCA, LDA) Train2->Train3 Class1 Compare Unknown Pattern to Training Model Train3->Class1 Test1 Expose Sensor Array to Unknown VOC Samples Test2 Acquire Response Pattern Test1->Test2 Test2->Class1 Class2 Identify and Quantify VOC Class1->Class2

Caption: Workflow for electronic nose VOC discrimination.

  • Training Phase:

    • The electronic nose, comprising an array of sensors, is exposed to a series of known VOCs, including the target analyte and potential interferents, at various concentrations.

    • The unique response pattern, or "fingerprint," from the sensor array for each VOC is recorded.

    • This data is used to build a pattern recognition model using statistical methods like Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA).

  • Testing Phase:

    • The trained e-nose is then exposed to a sample containing an unknown VOC or a mixture of VOCs.

    • The response pattern from the sensor array is captured.

  • Classification:

    • The acquired pattern from the unknown sample is compared against the library of patterns in the training model.

    • The model then classifies the unknown VOC and, in some cases, estimates its concentration.

Signaling Pathways and Logical Relationships

The challenge of cross-reactivity arises from the fundamental interaction between the analyte and the sensor surface. For acyclic monoterpene isomers like this compound, subtle differences in structure can be difficult for a single sensor to distinguish.

Cross_Reactivity_Logic Target This compound Sensor Sensing Material Target->Sensor Specific Binding Interferent1 Linalool (Isomer) Interferent1->Sensor Non-specific Binding Interferent2 Citronellol (Similar Structure) Interferent2->Sensor Partial Binding HighResponse High Signal (Correct Detection) Sensor->HighResponse Strong Interaction LowResponse Low Signal (Cross-Reactivity) Sensor->LowResponse Weak Interaction NoResponse No Signal

Caption: Logical flow of sensor interaction and cross-reactivity.

This diagram illustrates that while a sensor's material is designed for specific binding with the target analyte (this compound), structurally similar interferents can also bind, albeit with lower affinity. This non-specific or partial binding leads to a measurable but lower signal, resulting in cross-reactivity and potentially inaccurate readings. The goal of advanced sensor design and the use of sensor arrays is to maximize the signal difference between the target and interferents to improve selectivity.

References

A Comparative Analysis of the Environmental Impact of 2,7-Dimethyl-2,6-octadiene and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative environmental impact assessment of 2,7-Dimethyl-2,6-octadiene against common terpene-based alternatives. Due to a significant lack of publicly available environmental data for this compound, this comparison focuses on the well-documented environmental profiles of its potential substitutes, namely Dihydromyrcenol, Linalool (B1675412), and Citral (B94496).

Executive Summary of Environmental Data

The following table summarizes the key environmental indicators for the selected alternatives to this compound.

CompoundCAS NumberBiodegradabilityBioaccumulation PotentialEcotoxicityPBT Classification
This compound 16736-42-8No data availableNo data availableNo data availableNo data available
Dihydromyrcenol 18479-58-8Readily biodegradable (80% in 28 days, OECD 310)[7]Not expected to bioaccumulate[7]Low toxicity to aquatic life[7]Not PBT[7]
Linalool 78-70-6Readily biodegradable in soil, sediment, and water[8][9]Not expected to bioaccumulate[9]Very low toxicity to fish, algae, and daphnia[9]Not considered PBT
Citral 5392-40-5Not persistent[10]Low potential for bioaccumulation[10]96-h fish LC50: 6.78 mg/L[10]Not PBT[10]

Detailed Environmental Profiles of Alternatives

Dihydromyrcenol

Dihydromyrcenol is a widely used fragrance ingredient with a favorable environmental profile.[7] Safety assessments by the Research Institute for Fragrance Materials (RIFM) indicate that it is not Persistent, Bioaccumulative, and Toxic (PBT).[7] Its risk quotients, which are based on its current usage volumes in Europe and North America, are below the threshold of concern (<1).[7]

Linalool

Linalool is a naturally occurring terpene alcohol found in many essential oils.[9][11] It is known to biodegrade readily in various environmental compartments, including soil, sediment, and water.[8] Furthermore, it undergoes rapid photolytic degradation in the atmosphere, with a half-life of less than 30 minutes.[8] Linalool exhibits low toxicity to aquatic organisms and is not considered to be bioaccumulative.[9] The extensive use of linalool in consumer products has led to a significant body of research supporting its environmental safety.[12]

Citral

Citral, another common fragrance and flavoring agent, is also deemed to have a low environmental impact.[10][13] The RIFM has concluded that citral is not a PBT substance.[10] While it exhibits some acute toxicity to fish, its rapid metabolism and excretion suggest a low potential for bioaccumulation.[10]

Terpenes, as a class of compounds, are generally recognized for their biodegradability and are considered environmentally safer alternatives to petroleum-based solvents.[14][15][16]

Experimental Methodologies

The environmental data presented for the alternatives are primarily derived from standardized testing protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Biodegradability Assessment (based on OECD 310):

This test method, "Ready Biodegradability - CO2 in sealed vessels (Headspace Test)," is designed to assess the ready biodegradability of chemicals under aerobic conditions.

  • A predetermined amount of the test substance is introduced into sealed vessels containing a mineral medium and a small concentration of activated sludge inoculum.

  • The vessels are incubated in the dark at a constant temperature.

  • The degradation of the test substance is followed by measuring the amount of carbon dioxide produced over a 28-day period.

  • The percentage of biodegradation is calculated based on the ratio of the amount of CO2 produced to the theoretical maximum amount. A substance is considered readily biodegradable if it reaches a degradation level of >60% within a 10-day window following the 10% degradation point, and within the 28-day test period. For Dihydromyrcenol, a critical measured value of 80% degradation was reported using this method.[7]

Ecotoxicity Assessment (based on Fish Acute Toxicity Test):

This type of study evaluates the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a specified period, typically 96 hours.

  • Groups of fish of a single species are exposed to a range of concentrations of the test substance in water under controlled conditions.

  • Mortality and any sublethal effects are observed and recorded at regular intervals.

  • The LC50 value is calculated at the end of the exposure period. For Citral, the 96-hour fish LC50 was determined to be 6.78 mg/L.[10]

Visualizing Environmental Impact Pathways

The following diagrams illustrate the conceptual environmental assessment workflow and the comparative environmental fate of the discussed compounds.

cluster_assessment Environmental Risk Assessment Workflow cluster_key Key Data_Collection Data Collection (Physicochemical, Usage) Hazard_Assessment Hazard Assessment (Persistence, Bioaccumulation, Toxicity) Data_Collection->Hazard_Assessment Exposure_Assessment Exposure Assessment (PEC*) Data_Collection->Exposure_Assessment Risk_Characterization Risk Characterization (PEC/PNEC**) Hazard_Assessment->Risk_Characterization Exposure_Assessment->Risk_Characterization key *PEC: Predicted Environmental Concentration **PNEC: Predicted No-Effect Concentration cluster_compound cluster_environment Environmental Compartments cluster_fate Environmental Fate Target This compound Unknown Unknown Fate Target->Unknown No Data Alternatives Alternatives (Dihydromyrcenol, Linalool, Citral) Degradation Biodegradation / Photodegradation Alternatives->Degradation Readily Biodegradable Atmosphere Atmosphere Water Water Persistence Persistence / Bioaccumulation Water->Persistence Soil Soil Soil->Persistence Degradation->Atmosphere Photodegradation (e.g., Linalool) Degradation->Water Degradation->Soil Unknown->Atmosphere Unknown->Water Unknown->Soil

References

Comparative Guide to the Structural Confirmation of 2,7-Dimethyl-2,6-octadiene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for confirming the structure of products resulting from chemical reactions of 2,7-dimethyl-2,6-octadiene. Supporting experimental data and detailed protocols are provided to aid in the accurate identification and characterization of these compounds, which are of significant interest in synthetic and medicinal chemistry.

Introduction

This compound is a versatile acyclic monoterpene that serves as a precursor for the synthesis of various cyclic compounds. The reactivity of its two double bonds allows for a range of chemical transformations, primarily through acid-catalyzed cyclization and photochemical rearrangements. The structural elucidation of the resulting products is critical for understanding reaction mechanisms and for the development of novel chemical entities. This guide focuses on the comparison of products from two primary reaction pathways: acid-catalyzed intramolecular cyclization and photochemical isomerization.

Reaction Pathways and Product Scopes

The reaction of this compound can lead to several isomeric products. The specific outcome is highly dependent on the reaction conditions.

Acid-Catalyzed Intramolecular Cyclization

Under acidic conditions, this compound readily undergoes an intramolecular cyclization. The reaction proceeds via the formation of a tertiary carbocation, which is then attacked by the second double bond to form a five-membered ring. This is a common and efficient method for synthesizing cyclopentane (B165970) derivatives.

Photochemical Isomerization

Photochemical reactions, on the other hand, can lead to a different array of products through various isomerization pathways, including cis-trans isomerization and cycloadditions. These reactions are typically carried out in the presence of a photosensitizer.

The following diagram illustrates the primary reaction pathways:

Reaction_Pathways This compound This compound Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization This compound->Acid-Catalyzed Cyclization H+ Photochemical Isomerization Photochemical Isomerization This compound->Photochemical Isomerization hv Cyclic Products (e.g., 1,1,3-Trimethyl-2-vinylcyclopentane) Cyclic Products (e.g., 1,1,3-Trimethyl-2-vinylcyclopentane) Acid-Catalyzed Cyclization->Cyclic Products (e.g., 1,1,3-Trimethyl-2-vinylcyclopentane) Isomeric Products Isomeric Products Photochemical Isomerization->Isomeric Products Analysis_Workflow cluster_reaction Reaction & Workup cluster_separation Separation & Purification cluster_analysis Structural Analysis Reaction Mixture Reaction Mixture Column Chromatography Column Chromatography Reaction Mixture->Column Chromatography Isolated Products Isolated Products Column Chromatography->Isolated Products GC-MS GC-MS Isolated Products->GC-MS NMR (1H, 13C, COSY, HSQC, HMBC) NMR (1H, 13C, COSY, HSQC, HMBC) Isolated Products->NMR (1H, 13C, COSY, HSQC, HMBC) FT-IR FT-IR Isolated Products->FT-IR Structure Confirmation Structure Confirmation GC-MS->Structure Confirmation NMR (1H, 13C, COSY, HSQC, HMBC)->Structure Confirmation FT-IR->Structure Confirmation

Safety Operating Guide

Proper Disposal of 2,7-Dimethyl-2,6-octadiene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 2,7-dimethyl-2,6-octadiene is paramount for environmental protection and laboratory safety. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure and prevents accidental contamination.

Personal Protective Equipment (PPE)Specifications
Eye Protection Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).
Hand Protection Wear chemical-impermeable gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not allow the product to enter drains, surface water, or sanitary sewer systems.[1][2][3]

For Unused or Surplus Material:

  • Contact a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3][4]

  • Packaging: Ensure the chemical is stored in a suitable, closed container for disposal.[1][5]

In Case of a Spill:

  • Ensure Adequate Ventilation: Evacuate personnel to safe areas and ensure the area is well-ventilated.[1]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[4] Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust to soak up the spill.[2]

  • Collect and Store for Disposal: Sweep or shovel the absorbed material into a suitable, closed container for disposal.[1][2][5] Use spark-proof tools and explosion-proof equipment during this process.[2][3]

  • Decontaminate: Wash the spill area thoroughly.

Disposal of Contaminated Packaging:

  • Triple Rinse: Containers should be triple rinsed (or the equivalent).[3][4]

  • Recycle or Recondition: The rinsed containers can be offered for recycling or reconditioning.[3][4]

  • Landfill Disposal: Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3][4]

  • Incineration: Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials.[3][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start: Assess Waste cluster_type Waste Type cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_disposal Final Disposal start Identify this compound Waste waste_type Determine Waste Form start->waste_type liquid_waste Unused Product or Spill Residue waste_type->liquid_waste Liquid solid_waste Contaminated Materials (e.g., absorbents, PPE) waste_type->solid_waste Solid package_liquid Package in sealed, labeled, appropriate container liquid_waste->package_liquid disposal_service Contact Licensed Waste Disposal Service package_liquid->disposal_service package_solid Package in sealed, labeled, appropriate container solid_waste->package_solid package_solid->disposal_service incineration Controlled Incineration disposal_service->incineration Option 1 destruction Chemical Destruction Plant disposal_service->destruction Option 2 end Disposal Complete incineration->end destruction->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2,7-Dimethyl-2,6-octadiene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Crucial Safety Notice: A comprehensive and specific Safety Data Sheet (SDS) for 2,7-Dimethyl-2,6-octadiene (CAS: 16736-42-8) was not available in public search results. The following information is based on general knowledge of flammable hydrocarbons and data from similar compounds. It is imperative to obtain and meticulously follow the official SDS from your chemical supplier before any handling, storage, or disposal of this substance. The supplier's SDS is the primary and authoritative source for all safety-related information.

This guide provides a framework for the essential safety and logistical considerations for handling this compound in a laboratory setting. It is intended to supplement, not replace, the official Safety Data Sheet provided by the manufacturer.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper personal protective equipment is non-negotiable when handling any chemical. For a flammable hydrocarbon like this compound, the following PPE is generally recommended. Users must verify and adhere to the specific requirements outlined in the manufacturer's SDS.

PPE CategoryRecommended EquipmentStandard Compliance (Example)
Eye and Face Protection Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.OSHA 29 CFR 1910.133, EN166
Hand Protection Chemically resistant gloves are required. The specific glove material (e.g., nitrile, neoprene) and thickness should be chosen based on the breakthrough time and permeation rate provided in the SDS. Always inspect gloves for integrity before use.EN 374
Body Protection A flame-resistant lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or a full chemical suit may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If the SDS indicates a risk of inhalation exposure or if ventilation is inadequate, a NIOSH-approved respirator with appropriate organic vapor cartridges is essential.NIOSH/MSHA, EN 149

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize risks during the handling of flammable liquids. The following workflow outlines the key stages of a typical laboratory procedure involving this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds 1. Review SDS prep_ppe 2. Don PPE prep_sds->prep_ppe prep_setup 3. Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_transfer 4. Transfer Chemical prep_setup->handle_transfer handle_reaction 5. Perform Experiment handle_transfer->handle_reaction cleanup_decon 6. Decontaminate Glassware handle_reaction->cleanup_decon cleanup_waste 7. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste (Consult SDS & Local Regulations) cleanup_waste->cleanup_dispose cleanup_remove_ppe 9. Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: General workflow for handling flammable liquids.

Disposal Plan: Ensuring a Safe and Compliant Exit Strategy

Chemical waste disposal is strictly regulated. The disposal plan for this compound must be in accordance with the guidance provided in the manufacturer's SDS and all applicable federal, state, and local regulations.

Key Disposal Steps:

  • Waste Characterization: Based on the SDS, this compound is expected to be classified as a flammable hazardous waste.

  • Waste Segregation:

    • Collect all waste containing this chemical in a designated, properly labeled, and sealed container.

    • Do not mix with incompatible waste streams.

    • Use spark-proof containers for the collection of flammable liquid waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").

  • Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area that is cool, well-ventilated, and away from sources of ignition.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disclaimer: This information is for guidance purposes only and is not a substitute for the official Safety Data Sheet from the chemical supplier. Always prioritize the information provided by the manufacturer and adhere to all institutional and regulatory safety protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.